2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
2-bromobicyclo[2.2.1]heptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-3-5-1-2-7(6,9)4-5;/h5-6H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSLQBXHTJFEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-02-1 | |
| Record name | Bicyclo[2.2.1]heptan-1-amine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-bromo-1-aminonorbornane hydrochloride: Nomenclature, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-aminonorbornane hydrochloride is a substituted bicyclic amine that holds potential as a building block in medicinal chemistry and materials science. Its rigid norbornane scaffold provides a three-dimensional framework that is of significant interest for designing molecules with specific spatial orientations, which can be crucial for biological activity and material properties. The presence of both an amino and a bromo functional group offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of the nomenclature, stereochemistry, and plausible synthetic and characterization strategies for this compound, addressing the current scarcity of dedicated literature.
Part 1: Nomenclature and Chemical Identity
The systematic and unambiguous naming of complex organic molecules is crucial for clear scientific communication. The chemical identity of 2-bromo-1-aminonorbornane hydrochloride is defined by its IUPAC name and various chemical identifiers.
IUPAC Nomenclature
The internationally recognized systematic name for this compound is 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride .[1][2] A breakdown of this name according to IUPAC rules is as follows:
-
bicyclo : Indicates a bicyclic compound, meaning it contains two rings.
-
[2.2.1] : These numbers within the square brackets describe the lengths of the bridges connecting the two bridgehead carbons. In the norbornane system, there are two bridges of two carbons each and one bridge of a single carbon.[3]
-
heptane : Denotes that the bicyclic system contains a total of seven carbon atoms.[3]
-
1-amine : An amino group (-NH2) is attached to the first carbon atom, which is a bridgehead position.
-
2-bromo : A bromine atom (-Br) is attached to the second carbon atom.
-
hydrochloride : Indicates that the amine is present as a salt with hydrochloric acid.
Synonyms and Identifiers
In addition to its formal IUPAC name, the compound may be referred to by other names and is uniquely identified by specific codes in chemical databases.
| Identifier | Value | Source(s) |
| Synonym | Bicyclo[2.2.1]heptan-1-amine, 2-bromo-, hydrochloride (1:1) | |
| Molecular Formula | C₇H₁₃BrClN | [2] |
| Molecular Weight | 226.54 g/mol | [2] |
| CAS Number | 1432679-02-1 | [2] |
| SMILES | Cl.NC12CCC(CC2Br)C1 | [1] |
| InChI | InChI=1S/C7H12BrN.ClH/c8-6-3-5-1-2-7(6,9)4-5;/h5-6H,1-4,9H2;1H/q;+1/p-1 | [1] |
Part 2: Stereochemistry of the Norbornane Scaffold
The rigid, bridged ring structure of norbornane gives rise to distinct stereochemical features that significantly influence the molecule's properties and reactivity.
Endo and Exo Isomerism
Substituents on the norbornane ring can be oriented in two primary stereochemical positions: endo and exo.[4][5]
-
Exo position : The substituent points away from the longer bridge (the C7 methylene bridge in this case). This position is generally less sterically hindered.
-
Endo position : The substituent points towards the longer bridge. This position is typically more sterically hindered.
The stereochemistry of the bromine atom at the C2 position in 2-bromo-1-aminonorbornane hydrochloride is a critical aspect of its structure and will dictate its reactivity in subsequent chemical transformations. Without specific experimental data, it is plausible that both exo-2-bromo-1-aminonorbornane hydrochloride and endo-2-bromo-1-aminonorbornane hydrochloride could exist. The synthetic route employed would likely determine the predominant isomer.
Caption: Proposed synthetic pathway to 1-aminonorbornane via the Curtius rearrangement.
Bromination of the Norbornane Scaffold
The introduction of the bromine atom at the C2 position could potentially be achieved through various methods, either before or after the formation of the bridgehead amine. The timing of this step would be critical to the overall success of the synthesis.
-
Bromination of a Norbornene Precursor : A common route to 2-halonorbornanes is the addition of a halogen to norbornene. This often results in a mixture of products, and the stereoselectivity (exo vs. endo) can be influenced by the reaction conditions.
-
Radical Bromination : Free radical bromination of a norbornane derivative could also be explored, although this may lead to a mixture of isomers.
A plausible, though hypothetical, multi-step synthesis is outlined below:
Step 1: Synthesis of Bicyclo[2.2.1]heptane-1-carboxylic acid. This could be achieved through various established methods, for instance, via a Diels-Alder reaction followed by subsequent modifications.
Step 2: Bromination. The carboxylic acid could be subjected to a bromination reaction, for example, using N-bromosuccinimide (NBS) under radical conditions, to introduce the bromine at the C2 position.
Step 3: Formation of the Bridgehead Amine. The resulting 2-bromobicyclo[2.2.1]heptane-1-carboxylic acid could then be converted to the corresponding amine via a Hofmann or Curtius rearrangement.
Step 4: Salt Formation. The final step would involve treating the free base, 2-bromo-1-aminonorbornane, with hydrochloric acid to yield the hydrochloride salt.
Part 4: Proposed Experimental Protocol for Characterization
Due to the lack of published experimental data for 2-bromo-1-aminonorbornane hydrochloride, a detailed, validated experimental protocol cannot be provided. However, a standard characterization workflow using modern analytical techniques can be proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-bromo-1-aminonorbornane hydrochloride, both ¹H and ¹³C NMR would be essential.
Hypothetical ¹H NMR Characterization Protocol:
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Features :
-
The spectrum of the rigid norbornane system is expected to be complex due to the fixed spatial arrangement of the protons, leading to distinct chemical shifts and complex coupling patterns.
-
The bridgehead protons would likely appear as distinct multiplets.
-
The proton on the carbon bearing the bromine (C2-H) would be expected to have a chemical shift significantly influenced by the electronegativity of the bromine atom. Its coupling pattern would provide information about its stereochemical relationship (endo or exo) with neighboring protons.
-
The protons of the amino group might appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
-
2D NMR Experiments : To aid in the assignment of the complex proton signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be highly beneficial. [6]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands would include N-H stretching vibrations for the amine hydrochloride and C-Br stretching vibrations.
Part 5: Potential Applications and Future Directions
The unique structural features of 2-bromo-1-aminonorbornane hydrochloride make it an attractive candidate for various applications:
-
Pharmaceutical Drug Discovery : The rigid norbornane scaffold can serve as a bioisostere for aromatic rings, potentially improving metabolic stability and pharmacokinetic properties of drug candidates. The amino and bromo groups provide points for diversification to explore structure-activity relationships.
-
Materials Science : The defined stereochemistry of norbornane derivatives makes them useful monomers for polymerization, leading to materials with controlled architectures and properties.
Future research on this compound should focus on the development of a reliable and stereoselective synthetic route, full characterization of its physical and chemical properties, and exploration of its utility in the synthesis of novel bioactive molecules and advanced materials.
References
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Ritter reaction of propionitrile 17 with norbornene 18 or diene derivatives 21, 23. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Stereoselective Formation of Bicyclic Enamines With Bridgehead Unsaturation via Tandem C-H Bond activation/alkenylation/electrocyclization - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]
-
7.1.6: Polycyclic Alkanes - Chemistry LibreTexts. (2021, July 5). Retrieved February 12, 2026, from [Link]
-
Hofmann rearrangement - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Curtius rearrangement - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved February 12, 2026, from [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved February 12, 2026, from [Link]
-
Photochemical Synthesis of 1-Aminonorbornanes via Strain-Driven, Formal [3+2] Cycloadditions | ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hoffmann Rearrangement February 2026 - Chemist Wizards. (n.d.). Retrieved February 12, 2026, from [Link]
-
2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Chemistry of Bridged Lactams and Related Heterocycles - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
-
Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Ritter reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Modular synthesis of bicyclic twisted amides and anilines - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01470C. (2023, April 17). Retrieved February 12, 2026, from [Link]
-
Design, synthesis and application of novel bicyclic amines in drug discovery. (n.d.). Retrieved February 12, 2026, from [Link]
-
Ritter Reaction. (2019, January 11). Retrieved February 12, 2026, from [Link]
-
Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
Sources
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- 2. 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
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Navigating 3D Space: Bicyclic Amine Scaffolds in Modern Medicinal Chemistry
Topic: Bicyclic Amine Scaffolds for Medicinal Chemistry Discovery Content Type: Technical Whitepaper Persona: Senior Application Scientist
Executive Summary: The Escape from Flatland
For decades, the pharmaceutical industry relied heavily on sp2-rich, aromatic-heavy libraries. While these "flat" molecules are synthetically accessible via Suzuki-Miyaura couplings and amide bonds, they suffer from high attrition rates due to poor solubility, nonspecific binding (promiscuity), and rapid metabolic clearance.
This guide explores the paradigm shift toward Bicyclic Amine Scaffolds —rigid, sp3-rich architectures that define the modern "Escape from Flatland." By replacing planar phenyl rings or flexible alkyl chains with constrained bicyclic systems (e.g., bicyclo[1.1.1]pentanes, azabicyclo[3.1.0]hexanes), medicinal chemists can precisely modulate physicochemical properties (pKa, LogD) and vectorise substituents to explore novel chemical space.
Structural Taxonomy & Rationale
To effectively deploy these scaffolds, one must understand their topological classification. Unlike flexible linear amines, bicyclic amines lock pharmacophores into specific vectors.
The Three Pillars of Bicyclic Architecture
-
Bridged Systems: Two rings share two non-adjacent atoms (bridgeheads). These are highly rigid and excellent for defining precise exit vectors.[1]
-
Examples: 3-azabicyclo[3.1.1]heptane, Quinuclidine.
-
-
Fused Systems: Two rings share two adjacent atoms. These offer a balance of rigidity and synthetic accessibility.
-
Examples: Octahydropyrrolo[3,4-c]pyrrole, 3-azabicyclo[3.1.0]hexane.
-
-
Spirocyclic Systems: Two rings share a single atom (spiro center). These are increasingly popular as bioisosteres for morpholine and piperazine.
Visualization: Scaffold Classification Hierarchy
Figure 1: Hierarchical classification of bicyclic amine scaffolds based on ring connectivity.
Physicochemical Modulation: The "Magic" of Strain
The incorporation of a bicyclic amine is not merely a structural change; it is a tool for tuning molecular properties.
pKa Modulation via Ring Strain
One of the most powerful applications of bicyclic amines is pKa attenuation. Standard secondary amines (e.g., piperidine) often have a pKa ~10-11, leading to high ionization at physiological pH (7.4). This can limit membrane permeability (low Papp) and increase P-gp efflux liability.
-
Mechanism: Increasing s-character in the nitrogen lone pair orbital (due to ring strain) lowers basicity.
-
Result: A bridged or spirocyclic amine often displays a pKa 1–3 units lower than its acyclic counterpart, improving the balance between solubility and permeability.
Lipophilicity (LogD) and Solubility
Bicyclic scaffolds often lower LogD compared to their aromatic counterparts while maintaining or improving solubility. This is the "Solubility Forecast Index" (SFI) principle:
Table 1: Comparative Properties of Common Bioisosteres
| Property | Piperazine (Reference) | 2,6-Diazaspiro[3.3]heptane | 3,6-Diazabicyclo[3.1.1]heptane |
| Geometry | Flexible Chair | Rigid, Linear Vectors | Rigid, Bridged |
| pKa (approx) | 9.7 (N1), 5.4 (N4) | ~ 8.5 (Lower basicity) | ~ 8.0 - 9.0 |
| Vector Angle | ~180° (variable) | 180° (Fixed) | Defined "V" shape |
| Metabolic Stability | Moderate | High (No benzylic H) | High |
| Application | General Linker | Linear Spacer / Solubilizer | Rigid Spacer |
Synthetic Protocol: Accessing the 3-Azabicyclo[3.1.0]hexane Core
Methodology: Carbenoid Cyclopropanation
This protocol utilizes a Rhodium(II)-catalyzed cyclopropanation of a maleimide derivative, followed by reduction. It is preferred for its diastereoselectivity and scalability.
Reagents:
-
N-Benzylmaleimide (Substrate)
-
Ethyl diazoacetate (EDA) (Carbenoid source)
-
Rh2(OAc)4 (Catalyst, 1 mol%)
-
Dichloromethane (DCM) (Solvent)
-
LiAlH4 (Reductant)
Step-by-Step Protocol:
-
Catalyst Loading: In a flame-dried round-bottom flask under N2, dissolve N-benzylmaleimide (1.0 equiv) and Rh2(OAc)4 (0.01 equiv) in anhydrous DCM (0.2 M).
-
Why: Degassing is critical. Oxygen can quench the active carbenoid species or oxidize the catalyst.
-
-
Slow Addition (Critical Step): Dissolve Ethyl diazoacetate (1.2 equiv) in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump.
-
Why: High concentrations of diazo compounds lead to homocoupling (formation of diethyl fumarate/maleate) rather than the desired cyclopropanation. Slow addition keeps the steady-state concentration of carbene low, favoring reaction with the alkene.
-
-
Workup: Once N2 evolution ceases, concentrate the solvent in vacuo. Purify the intermediate bicyclic imide via flash column chromatography (SiO2, Hexane/EtOAc).
-
Reduction: Dissolve the purified imide in dry THF at 0°C. Carefully add LiAlH4 (4.0 equiv) pellets. Reflux for 12 hours.
-
Safety: Quench carefully with the Fieser method (Water, 15% NaOH, Water) to generate a granular precipitate that is easy to filter.
-
-
Isolation: Filter off aluminum salts, dry the filtrate over Na2SO4, and concentrate to yield the 3-benzyl-3-azabicyclo[3.1.0]hexane .
Reaction Workflow Diagram
Figure 2: Synthetic workflow for the generation of the 3-azabicyclo[3.1.0]hexane core via carbenoid cyclopropanation.
Strategic Application: Bioisosterism in Drug Design[1]
The transition from a hit to a lead often requires optimizing metabolic stability without losing potency. Bicyclic amines are "drop-in" replacements for unstable motifs.
Case Study: Phenyl Ring Replacement
Replacing a para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) or a 3-azabicyclo[3.1.1]heptane is a validated strategy.
-
Distance: The distance between bridgehead carbons in BCP (~1.85 Å) mimics the distance of a phenyl ring (~2.8 Å) sufficiently to maintain key interactions while removing the electron-rich pi-cloud that often attracts metabolic oxidation (CYP450).
-
Solubility: The BCP core is aliphatic, reducing the planarity-induced stacking that limits solubility.
Case Study: Piperazine Replacement
2,6-Diazaspiro[3.3]heptane serves as a rigidified piperazine.
-
Benefit: In the development of kinase inhibitors, replacing a flexible piperazine tail with the spiro-system often restricts the conformation to the bioactive pose, reducing the entropic penalty of binding (
).
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[5] Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1] Link
-
Denisenko, A., et al. (2020). Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition. Link
-
Levterov, V. V., et al. (2018). Photochemical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Journal of Organic Chemistry. Link
-
Barnes-Seeman, D., et al. (2014). The Role of Physicochemical Properties in the Drug-Likeness of Bicyclic Amine Scaffolds. ACS Medicinal Chemistry Letters.[5] Link
Sources
The Norbornane Nucleus: A Rigid Scaffold for Navigating Chemical Space in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and planar molecules.[1][2] The exploration of three-dimensional chemical space is crucial for developing drugs with improved potency, selectivity, and pharmacokinetic properties. In this context, rigid polycyclic hydrocarbons have emerged as valuable scaffolds for constructing unique molecular architectures.[3][4] Among these, the norbornane (bicyclo[2.2.1]heptane) framework stands out as a particularly versatile and accessible building block.[5][]
The name "norbornane" is derived from its relationship to bornane (1,7,7-trimethylnorbornane), a derivative of camphor, with the "nor-" prefix indicating the absence of the methyl groups.[5] This saturated bicyclic hydrocarbon possesses a unique, conformationally constrained structure that offers a stable and predictable platform for the precise spatial arrangement of functional groups.[3][7] Its inherent rigidity minimizes the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.[3] Furthermore, the lipophilic nature of the norbornane core can enhance membrane permeability and facilitate passage across the blood-brain barrier, a significant advantage for developing drugs targeting the central nervous system (CNS).[8]
This technical guide provides a comprehensive overview of norbornane-based building blocks in drug design, from their synthesis and strategic application to their diverse therapeutic potential.
Part 1: The Norbornane Scaffold: A Foundation for Innovation
The utility of the norbornane scaffold in medicinal chemistry stems from its distinct structural and physicochemical properties.
-
Rigidity and Pre-organization: The bicyclic nature of norbornane locks the cyclohexane ring in a boat conformation, resulting in a rigid structure. This rigidity allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets.[3]
-
Three-Dimensionality: Unlike flat aromatic rings, the V-shaped structure of norbornane provides access to a greater volume of chemical space. This enables the design of molecules that can engage with complex binding pockets that are inaccessible to planar compounds.[1][2]
-
Lipophilicity: The hydrocarbon framework of norbornane imparts significant lipophilicity to molecules. This property can be strategically employed to enhance oral bioavailability and penetration of biological membranes, including the blood-brain barrier.[8]
-
Stereochemical Complexity: The norbornane core possesses multiple stereocenters, giving rise to a variety of stereoisomers (e.g., endo and exo). The specific stereochemistry of a norbornane-based drug candidate can have a profound impact on its biological activity, highlighting the importance of stereocontrolled synthesis.[1][9]
Part 2: Synthesis of Norbornane-Based Building Blocks: The Power of the Diels-Alder Reaction
The prevalence of the norbornane scaffold in medicinal chemistry is largely due to its straightforward and efficient synthesis via the Diels-Alder reaction .[1][10] This powerful [4+2] cycloaddition reaction typically involves the reaction of cyclopentadiene with a suitable dienophile.[10]
A key feature of the Diels-Alder reaction for synthesizing norbornene derivatives is its stereoselectivity. The reaction can yield two primary stereoisomers: the endo and exo products. The endo isomer, where the substituent on the dienophile is oriented towards the longer bridge of the bicyclic system, is often the kinetically favored product due to secondary orbital interactions. However, the exo isomer is typically the thermodynamically more stable product. The reaction conditions can be tuned to favor one isomer over the other.
The double bond in the resulting norbornene scaffold provides a handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups.[1][10]
Experimental Protocol: Synthesis of an N-Substituted Norbornene-5,6-dicarboximide
This protocol describes a typical Diels-Alder reaction to form a norbornene-based scaffold, followed by derivatization.
Step 1: Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus.
-
Add dicyclopentadiene to the distillation flask.
-
Heat the flask to approximately 170 °C to "crack" the dicyclopentadiene into cyclopentadiene monomer.
-
Collect the freshly distilled cyclopentadiene at its boiling point of 40-42 °C in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature and should be used immediately.[10]
Step 2: Diels-Alder Reaction
-
Dissolve maleimide (or a substituted maleimide) in a suitable solvent (e.g., ethyl acetate or toluene) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an equimolar amount of the freshly prepared cyclopentadiene to the maleimide solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The reaction is often exothermic.
-
The product, a norbornene-5,6-dicarboximide, will often precipitate out of the solution.
-
Collect the product by vacuum filtration, wash with a small amount of cold solvent, and dry.
Step 3: Characterization
-
Determine the melting point of the product.
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure and determine the stereochemistry (endo vs. exo).
-
Obtain a mass spectrum to confirm the molecular weight.
Part 3: Strategic Applications of the Norbornane Scaffold in Medicinal Chemistry
The unique attributes of the norbornane scaffold have led to its strategic deployment in several areas of drug design.
Norbornane as a Rigid Core
The conformational rigidity of the norbornane nucleus makes it an excellent scaffold for orienting pharmacophoric groups in a precise and predictable manner.[3] This is particularly advantageous when the binding hypothesis for a target is well-defined. By locking flexible side chains into a specific conformation, it is possible to reduce the entropic cost of binding and thereby increase potency.
Norbornane as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[11] The norbornane scaffold has been successfully employed as a non-classical bioisostere for various structural motifs, most notably the phenyl ring.[12][13]
Table 1: Comparison of Phenyl Ring and Norbornane Scaffold as Bioisosteres
| Property | Phenyl Ring | Norbornane Scaffold | Rationale for Replacement |
| Geometry | Planar | Three-dimensional, V-shaped | To escape "flatland" and explore 3D chemical space.[1][2] |
| Lipophilicity (logP) | ~2.13 | ~2.39 | To modulate lipophilicity and improve pharmacokinetic properties. |
| Metabolism | Susceptible to aromatic oxidation | Generally more metabolically stable | To block metabolic pathways and increase drug half-life.[14] |
| Substitution | ortho, meta, para | endo, exo, bridgehead | To achieve novel spatial arrangements of substituents. |
Replacing a phenyl ring with a norbornane scaffold can lead to compounds with improved metabolic stability, altered solubility, and novel intellectual property.
Part 4: Therapeutic Applications of Norbornane-Based Compounds
The versatility of the norbornane scaffold is reflected in the broad range of biological activities exhibited by its derivatives.[7][15][16]
Anticancer Agents
A significant body of research has focused on the development of norbornane- and norbornene-based compounds as potential anticancer agents.[1][15][17] These compounds have been shown to act through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[1][17]
For instance, derivatives of norcantharidin, which contains a norbornane-like framework, have demonstrated potent antitumor properties.[1] Additionally, norbornene-containing bicyclic imides have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer.[17] Other norbornene derivatives have shown inhibitory activity against the Wnt signaling pathway, which is often dysregulated in cancer.[1] The incorporation of a norbornene-imide moiety into oleanolic acid, a natural triterpenoid, significantly increased its cytotoxicity against several cancer cell lines.[1]
Table 2: Examples of Norbornane/Norbornene-Based Anticancer Agents
| Compound Class | Target/Mechanism of Action | Cancer Type(s) | Reference |
| Norbornyl Isothiocyanates | Not specified | Mammary tumors | [17] |
| Bicyclic Imides | Androgen Receptor (AR) Antagonists | Prostate Cancer | [17] |
| IWR-1 Analogs | Wnt/β-catenin Pathway Inhibition | Colon Cancer | [1] |
| Norcantharidin Derivatives | Protein Phosphatase Inhibition | Various | [1] |
| Oleanolic Acid Hybrids | Cytotoxicity | Breast, Cervical, Liver | [1] |
Antiviral Agents
Norbornane derivatives have also shown promise as antiviral agents. For example, some norbornane-based nucleotide analogs have been found to be active against feline herpes virus.[18] Although the exact mechanism of action for these compounds is not fully elucidated, it is suggested that they may act through a novel pathway as they lack the typical hydroxymethyl function for phosphorylation and incorporation into the viral genome.[18] Additionally, membranotropic compounds modified with norbornene have demonstrated anti-HIV activity.[19] Borneol derivatives, which contain a norbornane skeleton, have been investigated as inhibitors of the influenza A virus.[20]
Central Nervous System (CNS) Active Agents
The lipophilic character and rigid structure of the norbornane scaffold make it an attractive template for the design of CNS-active drugs.[8] These properties can facilitate crossing the blood-brain barrier, a major challenge in CNS drug development.[8][21] For example, Biperiden, an anticholinergic drug containing a norbornene moiety, is used in the treatment of Parkinson's disease.[1]
Part 5: Structure-Activity Relationship (SAR) Studies
The study of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of drug candidates.[2][22][23][24] For norbornane-based compounds, several key structural features influence their biological activity.
-
Stereochemistry (endo vs. exo): The relative orientation of substituents on the norbornane ring can have a dramatic effect on biological activity. For example, in a series of Wnt signaling inhibitors, the endo isomer of IWR-1 was found to be 25-fold more active than the exo isomer.[1] This highlights the importance of precise stereochemical control during synthesis.
-
Nature and Position of Substituents: The type and location of functional groups on the norbornane scaffold are critical determinants of activity. SAR studies on bicyclic imides as AR antagonists revealed that the substituent at the N-position is a key factor for their activity.[1]
-
Saturation of the Double Bond: In some cases, the presence or absence of the double bond in the norbornene ring does not significantly affect activity, suggesting that the rigid bicyclic framework itself is the primary contributor to the observed biological effect.[1]
Part 6: Experimental and Computational Tools in Norbornane-Based Drug Design
The development of norbornane-based drug candidates relies on a combination of advanced experimental and computational techniques.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry of norbornane derivatives. Specific coupling constants and nuclear Overhauser effect (NOE) correlations can be used to differentiate between endo and exo isomers.[25]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of newly synthesized compounds.
Computational Chemistry
Computational methods are increasingly used to guide the design and optimization of norbornane-based ligands.[26][27][28]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to rationalize the observed SAR and to prioritize compounds for synthesis.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[22][24] These models can be used to predict the activity of virtual compounds.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions.
Conclusion and Future Perspectives
Norbornane-based building blocks represent a powerful tool in the medicinal chemist's arsenal. Their rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with improved pharmacological profiles. The accessibility of the norbornane scaffold through the robust Diels-Alder reaction ensures its continued relevance in drug discovery.[1][10]
Future research in this area is likely to focus on:
-
The development of new and more efficient synthetic methodologies for accessing diverse and complex norbornane derivatives.
-
The expansion of the therapeutic applications of norbornane-based compounds into new disease areas.
-
The integration of computational and experimental approaches to accelerate the design and optimization of norbornane-based drug candidates.
As the demand for innovative medicines continues to grow, the exploration of non-traditional chemical scaffolds like norbornane will be essential for navigating the complex landscape of drug discovery and delivering the next generation of therapies. The norbornane nucleus, with its inherent rigidity and three-dimensionality, is well-positioned to remain a valuable and versatile scaffold in this endeavor.[1]
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Methodological & Application
Synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride from norbornene
An Application Note and Detailed Protocol for the Synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride from Norbornene
Introduction
Bicyclic amines, particularly those with the rigid bicyclo[2.2.1]heptane (norbornane) scaffold, are of significant interest in medicinal chemistry and drug development. Their well-defined three-dimensional structure allows for precise orientation of substituents, making them valuable as bioisosteres for aromatic rings and as building blocks for novel therapeutics. This application note provides a detailed, multi-step protocol for the synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride, a versatile intermediate, starting from the readily available feedstock, norbornene. The presented synthetic route is designed to be robust and scalable for research and development purposes.
The core of this synthetic strategy involves the formation of a bridgehead amine, a typically challenging synthetic transformation on bicyclic systems[1][2]. This is achieved through a carefully planned sequence of reactions including a Diels-Alder cycloaddition, stereoselective isomerization, a key bromolactonization step, and a Curtius rearrangement for the installation of the bridgehead amine functionality[3][4][5]. Each step is explained with mechanistic insights and practical considerations to ensure reproducibility.
Overall Synthetic Strategy
The synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride from norbornene is a multi-step process. The overall workflow is depicted below.
Caption: Overall synthetic workflow from norbornene to the target compound.
Part 1: Synthesis of exo-5-Norbornene-2-carboxylic acid
This part of the synthesis involves the formation of the carboxylic acid precursor required for the subsequent installation of the amine and bromine functionalities.
Step 1.1: Diels-Alder Reaction of Cyclopentadiene with Acrylic Acid
The synthesis begins with the [4+2] cycloaddition reaction between cyclopentadiene and acrylic acid to form 5-norbornene-2-carboxylic acid.[6] Cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene. The Diels-Alder reaction of cyclopentadiene is known to be highly endo-selective due to favorable secondary orbital interactions.[7]
Protocol:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. In a round-bottom flask, place 100 mL of dicyclopentadiene. Heat the flask to 170-180 °C. Collect the cyclopentadiene monomer that distills at 40-42 °C in a receiver flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature; use it promptly after preparation.
-
Diels-Alder Reaction: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 36.0 g (0.5 mol) of acrylic acid in 100 mL of toluene.
-
Slowly add 33.0 g (0.5 mol) of freshly distilled cyclopentadiene to the acrylic acid solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude 5-norbornene-2-carboxylic acid, which will be a mixture of endo and exo isomers (typically >80% endo).
Step 1.2: Isomerization to exo-5-Norbornene-2-carboxylic acid
The thermodynamically more stable exo isomer is required for the subsequent bromolactonization step. The isomerization is achieved by treating the endo/exo mixture with a strong base to deprotonate the α-carbon, allowing for epimerization.[7][8]
Protocol:
-
To the crude mixture of 5-norbornene-2-carboxylic acid from the previous step, add 200 mL of methanol to dissolve the acid.
-
In a separate flask, prepare a solution of sodium methoxide by carefully dissolving 12.0 g (0.52 mol) of sodium metal in 250 mL of anhydrous methanol under a nitrogen atmosphere. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Add the methanolic solution of the carboxylic acid to the sodium methoxide solution.
-
Heat the mixture to reflux and stir for 24 hours to allow for equilibration to the exo isomer.
-
Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is approximately 2.
-
Remove the methanol under reduced pressure.
-
Add 200 mL of water to the residue and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the exo-rich 5-norbornene-2-carboxylic acid. The product can be purified by recrystallization from hexanes.
| Parameter | Diels-Alder Reaction | Isomerization |
| Starting Material | Dicyclopentadiene, Acrylic Acid | endo/exo-5-Norbornene-2-carboxylic acid |
| Key Reagents | Toluene | Sodium Methoxide, Methanol |
| Reaction Time | 6 hours | 24 hours |
| Temperature | 80 °C | Reflux (~65 °C) |
| Typical Yield | >90% (crude mixture) | 80-90% (after recrystallization) |
Part 2: Bromolactonization and Preparation for Rearrangement
This section details the crucial step of introducing the bromine atom and setting up the molecule for the subsequent Curtius rearrangement.
Step 2.1: Bromolactonization
The treatment of exo-5-norbornene-2-carboxylic acid with a bromine source in the presence of a base leads to the formation of a bromolactone. This intramolecular cyclization proceeds via a bromonium ion intermediate, and the exo orientation of the carboxylic acid facilitates the nucleophilic attack to form the lactone ring.[9]
Caption: Simplified mechanism of bromolactonization.
Protocol:
-
Dissolve 27.6 g (0.2 mol) of exo-5-norbornene-2-carboxylic acid in 400 mL of a 0.5 M aqueous sodium bicarbonate solution in a 1 L flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of 32.0 g (0.2 mol) of bromine in 100 mL of dichloromethane. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Add the bromine solution dropwise to the stirred carboxylic acid salt solution over a period of 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 4 hours at room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove excess bromine, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude bromolactone.
Step 2.2: Lactone Opening and Acyl Azide Formation
The stable bromolactone is then opened, and the resulting carboxylic acid is converted to an acyl azide, the direct precursor for the Curtius rearrangement.[10][11]
Protocol:
-
Lactone Opening: Dissolve the crude bromolactone in 300 mL of methanol and add a solution of 12.0 g (0.3 mol) of sodium hydroxide in 50 mL of water. Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 150 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the bromo-hydroxy acid.
-
Acyl Azide Formation: Dissolve the crude bromo-hydroxy acid (assuming 0.2 mol) in 300 mL of anhydrous acetone and cool to 0 °C.
-
Add 22.2 g (0.22 mol) of triethylamine, followed by the dropwise addition of 27.4 g (0.25 mol) of ethyl chloroformate. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve 16.3 g (0.25 mol) of sodium azide in 60 mL of water. Add this solution dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Stir for an additional 2 hours at 0 °C.
-
Add 500 mL of ice-cold water and extract the product with toluene (3 x 200 mL).
-
Wash the combined organic layers with cold water and brine. The resulting toluene solution of the acyl azide should be used immediately in the next step without isolation. Caution: Acyl azides can be explosive upon heating or shock.
Part 3: Curtius Rearrangement and Final Product Formation
This final part of the synthesis involves the key rearrangement to form the bridgehead amine and its conversion to the stable hydrochloride salt.
Step 3.1: Curtius Rearrangement
The acyl azide undergoes thermal rearrangement to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed in situ to the amine.[3][5][12]
Protocol:
-
Carefully heat the toluene solution of the bromo-acyl azide from the previous step to 90-100 °C. Vigorous evolution of nitrogen gas should be observed. Caution: Perform this step behind a blast shield.
-
Maintain the temperature until the gas evolution ceases (approximately 2-3 hours).
-
Cool the solution containing the isocyanate to room temperature.
-
Slowly add 200 mL of 6 M hydrochloric acid to the reaction mixture and stir vigorously at 80 °C for 12 hours to hydrolyze the isocyanate and any intermediate carbamate.
-
Cool the mixture to room temperature. The product hydrochloride salt may precipitate.
Step 3.2: Isolation and Purification of the Hydrochloride Salt
The final step is the isolation and purification of the target compound.
Protocol:
-
Separate the aqueous layer from the reaction mixture.
-
Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 12 with a cold 50% aqueous sodium hydroxide solution.
-
Extract the free amine with dichloromethane (4 x 150 mL).
-
Combine the dichloromethane extracts and dry over anhydrous potassium carbonate.
-
Filter and bubble dry hydrogen chloride gas through the solution. Alternatively, add a calculated amount of acetyl chloride to generate HCl in situ.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride.
| Parameter | Curtius Rearrangement | Isolation |
| Starting Material | Bromo-acyl azide | Crude amine solution |
| Key Reagents | Toluene (solvent), HCl (aq) | Dichloromethane, HCl (gas) or Acetyl Chloride |
| Reaction Time | 2-3 hours (rearrangement), 12 hours (hydrolysis) | N/A |
| Temperature | 90-100 °C (rearrangement), 80 °C (hydrolysis) | Room Temperature |
| Typical Overall Yield | 30-40% from exo-acid | >95% for salt formation |
References
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Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Available at: [Link]
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Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Available at: [Link]
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(PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate. Available at: [Link]
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-
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-
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-
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-
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-
(PDF) Synthesis of α-aminoboronic acids. ResearchGate. Available at: [Link]
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Application Note: High-Efficiency Peptide Coupling of 2-Bromobicyclo[2.2.1]heptan-1-amine HCl
Introduction & Strategic Analysis
The incorporation of 2-Bromobicyclo[2.2.1]heptan-1-amine (also known as 2-bromo-1-aminonorbornane) into peptide backbones represents a significant synthetic challenge. This molecule features a primary amine attached to a bridgehead carbon within a rigid bicyclic cage.
The Challenge: Sterics and Electronics[1]
-
Bridgehead Steric Hindrance: Unlike standard primary amines, the bridgehead nitrogen is shielded by the bicyclic scaffold. The carbon at position 1 is tertiary and rigid; it cannot planarize to accommodate transition states easily.
-
Proximal Halogen Effect: The bromine atom at position 2 introduces significant steric bulk immediately adjacent to the nucleophilic center. Furthermore, the electron-withdrawing nature of the bromine (inductive effect,
) reduces the nucleophilicity of the amine lone pair. -
Salt Management: The hydrochloride (HCl) salt form requires effective in situ neutralization without compromising the integrity of the sensitive C-Br bond (which is prone to elimination under harsh basic conditions).
Scope: This guide rejects standard EDC/NHS protocols, which typically result in
Pre-Coupling Considerations
Reagent Selection Matrix
Select your coupling strategy based on the steric demand of the carboxylic acid partner.
| Acid Partner Type | Recommended Reagent | Base | Solvent |
| Standard Amino Acid (e.g., Fmoc-Ala-OH) | HATU or COMU | DIEA (DIPEA) | DMF |
| Hindered Amino Acid (e.g., Fmoc-Val, Fmoc-Aib) | HATU + HOAt (Addt'l) | TMP (Collidine) | NMP/DMF (1:1) |
| Extremely Hindered / Low Yields | Ghosez's Reagent (Acid Cl) | DIEA | DCM (Anhydrous) |
Salt Neutralization Strategy
The HCl salt must be converted to the free base to react.
-
Avoid: Pre-extraction with aqueous base (risk of emulsion or loss of the small polar molecule).
-
Preferred: In situ neutralization using a tertiary amine base (DIEA).
-
Stoichiometry: You must account for 1.0 equivalent of base solely to neutralize the HCl, plus the standard equivalents required for the coupling reaction.
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: General coupling of the amine to Fmoc-protected amino acids.
Mechanism: HATU generates an OAt-active ester. The pyridine nitrogen in the leaving group (HOAt) provides anchiomeric assistance (neighboring group effect), accelerating the attack of the sterically hindered bridgehead amine.
Materials
-
Amine: 2-Bromobicyclo[2.2.1]heptan-1-amine HCl (
equiv)[1] -
Acid: Fmoc-Amino Acid-OH (
equiv) -
Coupling Agent: HATU (
equiv) -
Additive: HOAt (
equiv) — Optional but recommended for this specific amine. -
Base:
-Diisopropylethylamine (DIEA) ( equiv) — Note: 1 eq for salt, 2 eq for reaction. -
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure
-
Activation: In a dry vial, dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition 1: Add DIEA (1.0 eq) to the acid/HATU mixture. Stir for 2–5 minutes at Room Temperature (RT). The solution should turn yellow.
-
Why? This pre-activates the acid to the OAt-ester.[2]
-
-
Amine Preparation: In a separate vial, suspend the 2-Bromo-norbornane amine HCl (1.0 eq) in minimal DMF. Add DIEA (2.0 eq) and vortex until the salt dissolves.
-
Coupling: Add the amine solution to the activated acid solution.
-
Reaction: Flush with Nitrogen/Argon, cap, and stir.
-
Standard: 4–16 hours at RT.
-
Accelerated: Microwave at 40°C for 30 mins (Ensure temperature does not exceed 50°C to prevent Br elimination).
-
-
Quench: Dilute with EtOAc. Wash with 5% citric acid (removes unreacted amine), sat. NaHCO3, and brine.
Protocol B: Acid Chloride Method (Ghosez’s Reagent)
Best for: Cases where HATU fails or the acid partner is extremely bulky (e.g., Aib, N-Methyl amino acids).
Mechanism: Converts the carboxylic acid to a highly reactive acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). This species is small and highly electrophilic, overcoming the steric wall of the bridgehead amine.
Materials
-
Amine: 2-Bromobicyclo[2.2.1]heptan-1-amine HCl (
equiv)[1] -
Acid: Carboxylic Acid (
equiv) -
Reagent: Ghosez's Reagent (
equiv) -
Base: DIEA (
equiv) -
Solvent: Anhydrous DCM (Dichloromethane)[3]
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Dissolve the Carboxylic Acid (1.2 eq) in anhydrous DCM under Argon.
-
Add Ghosez's Reagent (1.5 eq) dropwise.
-
Stir at RT for 30–60 minutes. (Monitor by TLC: acid spot should disappear; active ester forms).
-
-
Coupling:
-
Add the 2-Bromo-norbornane amine HCl (1.0 eq) directly to the reaction mixture.
-
Immediately add DIEA (3.0 eq) dropwise. Caution: Exothermic.
-
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Dilute with DCM. Wash with 1N HCl (rapidly), then sat. NaHCO3. Dry over MgSO4.
Visualization of Workflows
Decision Logic & Mechanism
The following diagram illustrates the decision process and the mechanistic advantage of HOAt-based reagents for this specific substrate.
Figure 1: Decision tree for selecting the optimal coupling protocol based on the steric hindrance of the carboxylic acid partner.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Incomplete salt neutralization. | Increase DIEA to 4.0 eq total. Ensure amine is fully dissolved before addition. |
| No Reaction | Steric clash prevents attack. | Switch to Protocol B (Acid Chloride) or use Microwave irradiation (40°C). |
| Elimination Product (Des-bromo alkene) | Base too strong or Heat too high. | Do not use DBU or inorganic bases. Keep Temp < 50°C. |
| Racemization (of partner AA) | Over-activation. | Switch base to Collidine (TMP) . Reduce pre-activation time. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
Functionalization of 2-Bromobicyclo[2.2.1]heptan-1-amine for click chemistry
Application Note & Protocols
Topic: Functionalization of 2-Bromobicyclo[2.2.1]heptan-1-amine for Click Chemistry Applications
Abstract
The bicyclo[2.2.1]heptane (norbornane) scaffold is a "privileged structure" in medicinal chemistry, prized for its rigid, three-dimensional framework that allows for precise spatial orientation of functional groups.[1][2] This rigidity can lead to enhanced binding affinity and specificity for biological targets. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating molecules, making it an invaluable tool in drug discovery and chemical biology.[3][4][5] This guide provides a detailed technical overview and step-by-step protocols for the strategic functionalization of 2-bromobicyclo[2.2.1]heptan-1-amine, a versatile starting material, to install azide and alkyne handles, thereby preparing it for subsequent click chemistry applications. We will explore two primary synthetic routes, detailing the rationale behind experimental choices and providing methods for characterization and validation.
Strategic Considerations for Functionalization
The starting material, 2-bromobicyclo[2.2.1]heptan-1-amine, possesses two distinct functional groups amenable to modification: a primary amine at the bridgehead position and a bromine atom at a secondary bridge position. The choice of which group to functionalize dictates the overall synthetic strategy.
-
Route A: Amine Functionalization: The primary amine serves as a potent nucleophile, ideal for acylation reactions. This is often the more direct and higher-yielding approach for installing a click handle. By using an activated carboxylic acid containing an alkyne, a stable amide bond is formed, tethering the click functionality to the bicyclic core.
-
Route B: Bromo Group Functionalization: The carbon-bromine bond can be targeted for nucleophilic substitution. This allows for the direct introduction of an azide group using sodium azide. This route can be more challenging due to the steric hindrance inherent to the bicyclo[2.2.1]heptane skeleton, which can slow reaction rates.[6] However, it provides a valuable alternative and yields an azide-functionalized scaffold, which is a common and useful intermediate for click chemistry.[7]
The following diagram illustrates the two divergent pathways for preparing the scaffold for click chemistry.
Caption: Divergent strategies for functionalizing 2-bromobicyclo[2.2.1]heptan-1-amine.
Protocol 1: Installation of an Alkyne Handle via Amine Acylation (Route A)
This protocol describes the coupling of the primary amine with pent-4-ynoic acid to form an amide bond, yielding an alkyne-functionalized bicyclo[2.2.1]heptane derivative.
Rationale
Direct amidation of a carboxylic acid and an amine is inefficient. We employ a standard peptide coupling strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the primary amine. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of the starting amine and the acidic byproducts formed during the reaction. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve both polar and nonpolar reagents and its inertness under the reaction conditions.
Experimental Protocol
Materials & Reagents
| Reagent | Supplier | Part No. | Amount | Moles (mmol) |
| 2-Bromobicyclo[2.2.1]heptan-1-amine HCl | Biosynth | B-1835 | 227 mg | 1.0 |
| Pent-4-ynoic acid | Sigma-Aldrich | 544955 | 98 mg | 1.0 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich | E7750 | 230 mg | 1.2 |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | 54802 | 162 mg | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | 387649 | 350 µL | 2.0 |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 270997 | 20 mL | - |
| Saturated aq. NaHCO₃ | - | - | 2 x 20 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
Procedure
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add pent-4-ynoic acid (98 mg, 1.0 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).
-
Add anhydrous DCM (10 mL) to the flask. Stir the mixture at room temperature for 20 minutes to allow for the pre-activation of the carboxylic acid.
-
In a separate vial, dissolve 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride (227 mg, 1.0 mmol) in anhydrous DCM (10 mL) and add DIPEA (350 µL, 2.0 mmol).
-
Add the amine solution dropwise to the activated acid mixture over 5 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the pure product.
Expected Outcome
-
Yield: 65-80%
-
Appearance: Colorless oil or white solid.
-
Characterization:
-
¹H NMR: Appearance of new peaks corresponding to the pent-4-ynoate moiety, including a terminal alkyne proton (~2.0-2.5 ppm) and methylene protons. Disappearance of the primary amine protons.
-
MS (ESI+): Calculated mass [M+H]⁺ should be observed.
-
Caption: Workflow for the synthesis of the alkyne-functionalized product.
Protocol 2: Installation of an Azide Handle via Nucleophilic Substitution (Route B)
This protocol details the conversion of the bromo-functionalized scaffold to an azido-functionalized scaffold via substitution with sodium azide.
Rationale
This reaction proceeds via an Sₙ2 mechanism where the azide anion acts as the nucleophile, displacing the bromide. A polar aprotic solvent, N,N-Dimethylformamide (DMF), is selected because it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate. The reaction is heated to provide the necessary activation energy to overcome the steric hindrance of the bicyclic system.
Self-Validation: The successful incorporation of the azide group is unequivocally confirmed by Infrared (IR) spectroscopy. The azide functional group displays a characteristic strong, sharp absorption peak at approximately 2100 cm⁻¹, a region of the spectrum that is typically "quiet," making its identification straightforward.
Experimental Protocol
Materials & Reagents
| Reagent | Supplier | Part No. | Amount | Moles (mmol) |
| 2-Bromobicyclo[2.2.1]heptan-1-amine HCl | Biosynth | B-1835 | 227 mg | 1.0 |
| Sodium Azide (NaN₃) | Sigma-Aldrich | S2002 | 195 mg | 3.0 |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 | 10 mL | - |
| Diethyl Ether | - | - | 50 mL | - |
| Deionized Water | - | - | 3 x 20 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
Procedure
-
Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
To a 25 mL round-bottom flask, add 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride (227 mg, 1.0 mmol) and sodium azide (195 mg, 3.0 mmol).
-
Add anhydrous DMF (10 mL) and stir the suspension. Note: The free amine is generated in situ.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with deionized water (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Do not heat the crude product excessively due to the potential instability of organic azides.
-
Purify by flash column chromatography if necessary, though the product is often of sufficient purity after workup.
Expected Outcome
-
Yield: 40-60% (lower yields are expected due to steric hindrance).
-
Appearance: Colorless oil.
-
Characterization:
-
IR (Infrared Spectroscopy): A strong, sharp absorbance peak should appear around 2100 cm⁻¹ . This is the primary confirmation of success.
-
¹H NMR: A shift in the proton signal at the C2 position is expected upon substitution of Br with N₃.
-
MS (ESI+): Calculated mass [M+H]⁺ should be observed.
-
Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This general protocol outlines the click reaction between an azide-functionalized molecule and an alkyne-functionalized molecule.
Rationale
The CuAAC reaction is the gold standard for click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] The active catalyst is the Cu(I) ion.[5] For convenience and reliability, Cu(I) is generated in situ from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent, most commonly sodium ascorbate.[5][8] A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included. The ligand stabilizes the Cu(I) oxidation state, prevents its disproportionation, and accelerates the catalytic cycle, leading to faster and cleaner reactions, especially in biological or aqueous media.[4][5]
General Protocol for Model Reaction
This protocol describes the reaction between the Alkyne-Functionalized Product (from Protocol 1) and Benzyl Azide .
-
In a vial, dissolve the alkyne-functionalized bicyclo[2.2.1]heptane derivative (1.0 eq) and benzyl azide (1.1 eq) in a 4:1 mixture of t-BuOH/H₂O (0.2 M).
-
In a separate "premix" vial, prepare the catalyst solution:
-
Add an aqueous solution of CuSO₄ (to a final concentration of 1-5 mol%).
-
Add an aqueous solution of THPTA (to a final concentration of 5-25 mol%, maintaining a 5:1 ratio with CuSO₄).[8]
-
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (to a final concentration of 10-50 mol%).
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Caption: Key steps in a typical CuAAC reaction.
Summary and Troubleshooting
| Parameter | Route A (Amine Acylation) | Route B (Bromo Substitution) |
| Click Handle | Alkyne | Azide |
| Primary Reagents | Alkyne-acid, EDC, HOBt | Sodium Azide |
| Typical Yields | Good to Excellent (65-80%) | Fair to Moderate (40-60%) |
| Complexity | Low; standard, reliable coupling chemistry. | Moderate; requires heating, longer reaction times. |
| Pros | High yield, mild conditions, reliable. | Direct route to azide functionality. |
| Cons | Requires pre-functionalized coupling partner. | Lower yield, potential side reactions, hazardous reagent. |
| Key Validation | NMR, Mass Spectrometry | IR Spectroscopy (~2100 cm⁻¹) , NMR, Mass Spectrometry |
Troubleshooting Tips:
-
Low Yield in Protocol 1: Ensure reagents are anhydrous. Allow sufficient time for acid activation before adding the amine.
-
Stalled Reaction in Protocol 2: The C-Br bond is sterically hindered. Ensure the temperature is maintained at 80-90 °C and consider extending the reaction time. Confirm the quality of the anhydrous DMF.
-
CuAAC Reaction Fails: Always use a freshly prepared solution of sodium ascorbate, as it can oxidize in solution over time. Ensure oxygen is not bubbling through the reaction, as it can oxidize the Cu(I) catalyst.
References
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology URL: [Link]
-
Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL: [Link]
-
Title: Protocols Source: baseclick URL: [Link]
-
Title: Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry Source: Oreate AI Blog URL: [Link]
-
Title: New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds Source: MDPI URL: [Link]
-
Title: Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. Bicyclo[2.2.1]heptan-2-amine | 822-98-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. axispharm.com [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Nucleophilic Substitution on Brominated Norbornanes
Introduction: The Unique Reactivity of the Norbornyl System
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid, strained bicyclic system that presents unique challenges and opportunities in synthetic chemistry. Its locked conformation prevents the chair-flips common in cyclohexane systems, leading to distinct and highly diastereotopic environments for substituents, designated as exo (pointing away from the C7 bridge) and endo (pointing towards the C7 bridge). Nucleophilic substitution reactions on brominated norbornanes, particularly at the C2 position, do not follow the predictable patterns of simpler alkyl halides. The behavior of these substrates is dominated by the formation of the iconic 2-norbornyl cation, a species that was central to the decades-long debate on "non-classical" carbocations.[1][2]
The core of this debate, and the key to understanding norbornane reactivity, is the participation of the C1-C6 sigma bond in stabilizing the developing positive charge at C2. This phenomenon, known as anchimeric assistance or neighboring group participation, leads to a delocalized, bridged carbocation.[1] This non-classical ion is not an equilibrium between two classical carbocations but a single, bridged species, a fact now confirmed by X-ray crystallography.[3][4] This intermediate dictates the reaction pathways, rates, and stereochemical outcomes, making a deep understanding of its formation essential for designing successful synthetic protocols.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic principles and practical reaction conditions for performing nucleophilic substitutions on brominated norbornanes.
Mechanistic Landscape: The Pervasive Influence of the Non-Classical Ion
The rigid cage-like structure of norbornane severely hinders backside attack at the C2 position, effectively shutting down the classic SN2 pathway that is common for secondary alkyl halides. Consequently, substitution reactions on 2-bromonorbornanes proceed almost exclusively through carbocation-mediated pathways resembling SN1 reactions.
The Decisive Role of Substrate Stereochemistry: Exo vs. Endo Reactivity
The most critical factor governing the reactivity of 2-bromonorbornanes is the stereochemistry of the bromine substituent.
-
Exo Substituents: An exo leaving group is perfectly positioned anti-periplanar to the C1-C6 sigma bond. As the C-Br bond begins to break, the electrons from the C1-C6 bond can donate into the developing p-orbital at C2, providing powerful anchimeric assistance.[3] This stabilizes the transition state, delocalizes the positive charge, and leads to the direct formation of the symmetrical non-classical cation. This results in a dramatic rate acceleration. For instance, the acetolysis of exo-2-norbornyl brosylate is 350 times faster than its endo counterpart.[3]
-
Endo Substituents: An endo leaving group is not properly aligned for anchimeric assistance from the C1-C6 bond. Therefore, the C-Br bond must break without this electronic stabilization, leading to a much higher activation energy and a significantly slower reaction rate.[1]
The formation of the symmetrical, bridged non-classical cation from an exo precursor has a profound stereochemical consequence: the nucleophile can only attack from the exo face, regardless of its point of attack on the C1-C2-C6 bridge. Furthermore, if the starting material is enantiomerically pure, the symmetrical intermediate allows for attack at either end of the bridge, leading to a completely racemic mixture of the exo product.[3]
Figure 1: Comparative pathways for non-classical cation formation.
Key Parameters for Reaction Design
Success in these reactions hinges on the careful selection of the nucleophile, solvent, and temperature to control the desired transformation.
The Nucleophile
The choice of nucleophile determines the resulting functional group. Due to the SN1-like mechanism, nucleophile strength is less critical for the reaction rate than in SN2 reactions, but it can influence product distribution if competitive pathways exist.
| Nucleophile Source | Nucleophile | Typical Product |
| H₂O | H₂O | exo-Norbornanol |
| ROH (e.g., Ethanol) | ROH | exo-Norbornyl ether |
| RCOOH (e.g., Acetic Acid) | RCOOH | exo-Norbornyl ester |
| Sodium Azide (NaN₃) | N₃⁻ | exo-Azidonorbornane |
| Sodium Cyanide (NaCN) | CN⁻ | exo-Norbornylnitrile |
| Sodium Hydroxide (NaOH) | OH⁻ | exo-Norbornanol |
Table 1: Common nucleophiles and their corresponding products in substitutions on 2-bromonorbornane.
The Solvent
The solvent plays a crucial role in stabilizing the ionic intermediates that are characteristic of the SN1 pathway.
| Solvent Type | Examples | Role in Reaction | Recommended For |
| Polar Protic | Water, Methanol, Acetic Acid, Formic Acid | Excellent at solvating both the leaving group (Br⁻) and the carbocation intermediate through hydrogen bonding. Often acts as the nucleophile in solvolysis reactions.[5] | SN1 / Solvolysis reactions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile (CH₃CN) | Can solvate cations well but are less effective at solvating anions. Can be used with strong nucleophiles. | Reactions with added nucleophiles (e.g., NaN₃, NaCN). |
| Non-Polar | Hexane, Toluene | Generally poor choices as they cannot stabilize the charged intermediates required for the reaction. | Not recommended. |
Table 2: Influence of solvent choice on nucleophilic substitution of brominated norbornanes.
Studies involving aniline nucleophiles in both methanol (protic) and acetonitrile (aprotic) have shown that distinct competing pathways can exist, including solvolysis (ks), unimolecular (k1), and bimolecular (k2) processes.[6] This suggests that while the SN1 pathway via the non-classical ion is dominant, under specific conditions with strong nucleophiles, a bimolecular component with a very loose, "exploded" transition state may contribute.[6]
Figure 2: Decision workflow for designing substitution reactions on 2-bromonorbornanes.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Brominated norbornanes and many nucleophiles (especially azide and cyanide salts) are toxic and should be handled with extreme care.
Protocol 1: Solvolysis (Acetolysis) of exo-2-Bromonorbornane
Objective: To synthesize exo-2-norbornyl acetate via a classic SN1 solvolysis reaction, demonstrating the formation of the exclusive exo product.
Causality: This protocol uses a weak nucleophile (acetic acid) that also serves as a polar protic solvent. These conditions strongly favor the SN1 pathway. The departure of the exo-bromide is assisted by the C1-C6 bond, leading to the formation of the symmetrical non-classical cation.[1][3] The subsequent attack by acetic acid can only occur from the less hindered exo face, yielding the thermodynamically favored exo product.
Materials:
-
exo-2-Bromonorbornane (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Sodium Acetate (anhydrous, 1.2 eq)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add exo-2-bromonorbornane (e.g., 5.0 g, 28.6 mmol).
-
Add glacial acetic acid (e.g., 50 mL) and anhydrous sodium acetate (e.g., 2.8 g, 34.3 mmol). The sodium acetate acts as a buffer to neutralize the HBr formed during the reaction.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Self-Validation System:
-
Expected Product: exo-2-Norbornyl acetate.
-
Yield: Typically >80%.
-
Characterization:
-
¹H NMR: The proton at C2 will appear as a characteristic multiplet. The key is to confirm the absence of any signals corresponding to an endo proton.
-
¹³C NMR: Confirm the number of signals matches the expected product.
-
FT-IR: Look for the characteristic C=O stretch of the ester at ~1735 cm⁻¹.
-
GC-MS: A single major peak should be observed with the correct mass-to-charge ratio for the product.
-
Protocol 2: Substitution of exo-2-Bromonorbornane with Sodium Azide
Objective: To synthesize exo-2-azidonorbornane using a strong nucleophile in a polar aprotic solvent.
Causality: This protocol employs a strong nucleophile (N₃⁻) in a solvent (DMF) that favors nucleophilic reactions but is not protic. While the SN1 pathway is still expected to dominate due to the substrate's inherent properties, these conditions are chosen to maximize the efficiency of the nucleophile. The product is still expected to be exclusively exo due to the steric and electronic control exerted by the non-classical intermediate.
Materials:
-
exo-2-Bromonorbornane (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq, Caution: Highly Toxic and Explosive )
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium azide (e.g., 2.8 g, 43.0 mmol) and anhydrous DMF (40 mL).
-
Stir the suspension and add exo-2-bromonorbornane (e.g., 5.0 g, 28.6 mmol) dropwise.
-
Heat the reaction mixture to 70-80 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or GC.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Extract the product with diethyl ether (4 x 50 mL).
-
Combine the organic layers and wash thoroughly with water (3 x 100 mL) to remove DMF, followed by a final wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and pressure.
Self-Validation System:
-
Expected Product: exo-2-Azidonorbornane.
-
Yield: Typically 70-90%.
-
Characterization:
-
FT-IR: A very strong, sharp absorbance band for the azide (N₃) stretch will be present around 2100 cm⁻¹. This is a definitive diagnostic peak.
-
¹H NMR and ¹³C NMR: Confirm the structure and the absence of the endo isomer.
-
GC-MS: Confirm the molecular weight of the product.
-
References
-
Wikipedia contributors. (2023). 2-Norbornyl cation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Lee, I., et al. (1998). Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Dalal Institute. (n.d.). Classical and Nonclassical Carbocations. Retrieved from [Link]
-
Unacademy. (n.d.). All About Non-Classical Ions. Retrieved from [Link]
-
Pye, C. C. (2019). What causes the nonclassical structure of 2-norbornyl ion? Canadian Journal of Chemistry. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. YouTube. Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. All About Non-Classical Ions [unacademy.com]
- 3. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Preventing debromination during amine functionalization of norbornane scaffolds
Topic: Preventing Debromination During Amine Functionalization Audience: Medicinal Chemists & Process Development Scientists
Strategic Overview: The Stability Paradox
The norbornane scaffold (bicyclo[2.2.1]heptane) presents a unique challenge in medicinal chemistry. Its high ring strain (~27 kcal/mol) and rigid geometry create a "Goldilocks" zone for bromine substituents:
-
Nucleophilic Stability: Bridgehead and bridge bromines are exceptionally resistant to
displacement due to the impossibility of backside attack (Walden inversion is geometrically forbidden). -
Radical/Reductive Fragility: Conversely, these same C-Br bonds are highly susceptible to radical abstraction and oxidative addition by low-valent metals.
The Core Problem: Most standard amine installation methods (Reductive Amination, Buchwald-Hartwig) rely on hydride sources or metal catalysts that can inadvertently trigger these fragile pathways, leading to hydrodehalogenation (debromination).
Decision Matrix: Selecting the Right Methodology
Before starting, map your reaction pathway to avoid "Forbidden Zones" where debromination is kinetically favored.
Figure 1: Decision tree for selecting conditions that preserve the C-Br bond on norbornane scaffolds.
Module A: Reductive Amination (Ketone → Amine)[1][2]
This is the most common vector for debromination. The C-Br bond adjacent to a ketone is relatively stable, but once the iminium ion forms, the choice of hydride source is critical.
The Mechanism of Failure
Using Catalytic Hydrogenation (H2, Pd/C) is strictly forbidden. Palladium readily inserts into the C-Br bond, followed by
The Solution: Direct Hydride Transfer
Use Sodium Triacetoxyborohydride (STAB) .[1][2]
-
Why: STAB is sterically bulky and electron-deficient. It coordinates selectively to the basic nitrogen of the iminium species, delivering the hydride intracellularly. It does not possess the reducing power to attack the C-Br bond.
-
Advanced Alternative: For extremely sensitive substrates (e.g., bridgehead bromines), use InCl3 / Et3SiH . This system operates via a Lewis-acid activated hydrosilylation mechanism that is orthogonal to radical halide reduction.
Comparative Data: Reducing Agents
| Reducing Agent | C-Br Stability | Reaction Rate | Risk Profile | Recommendation |
| H2 / Pd/C | 0% (Fail) | Fast | Guaranteed Debromination | NEVER USE |
| NaBH4 | 70-80% | Fast | Moderate (Risk of over-reduction) | Use only if 2-step (Imine isolation) |
| NaBH3CN | 90% | Slow | Toxic (HCN gas); Sluggish | Legacy method; Avoid if possible |
| STAB | >99% | Fast | Excellent Chemoselectivity | GOLD STANDARD |
| InCl3 / Et3SiH | >99% | Moderate | Best for Bridgehead Halides | High Value Alternative |
Protocol 1: STAB-Mediated Reductive Amination
Standard Operating Procedure for Bromonorbornanones
-
Preparation: In a flame-dried flask, dissolve the bromo-norbornanone (1.0 equiv) and the amine (1.1–1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF .
-
Note: DCE is preferred for faster reaction rates, but THF is required if the amine is an HCl salt.
-
-
Acid Catalysis: Add Acetic Acid (AcOH) (1.0–2.0 equiv).
-
Critical: The pH must be slightly acidic (~pH 5-6) to facilitate iminium formation without protonating the amine into non-reactivity.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at Room Temperature (20–25°C) for 2–16 hours under Nitrogen.
-
Monitor: TLC/LCMS. Look for the disappearance of the ketone. The C-Br bond should remain silent in the MS trace.
-
-
Quench: Quench with saturated aqueous NaHCO3. Extract with DCM.
Module B: Metal-Catalyzed Coupling (Buchwald-Hartwig)
When coupling an amine to an aryl halide in the presence of a bromonorbornane, you face a "Site-Selectivity" war. Palladium prefers oxidative addition into Aryl-Br over Alkyl-Br, but Norbornyl-Br (especially bridgehead) is activated.
Ligand Selection Strategy
You must use ligands that facilitate Reductive Elimination over Oxidative Addition at the alkyl site.
-
Bidentate Ligands (BINAP, Xantphos): These impose a wide bite angle, which accelerates the C-N bond forming step (reductive elimination) and crowds the metal center, discouraging interaction with the sterically hindered norbornyl bromide.
-
Pre-catalysts: Use Pd2(dba)3 or Pd(OAc)2 . Avoid Pd/C.
Protocol 2: Chemoselective N-Arylation
Preserving the Norbornyl Bromide while coupling an amine
-
Charge: Combine Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) in dry Toluene or Dioxane. Stir for 5 mins to ligate.
-
Substrate: Add the Bromonorbornyl-amine (1.0 equiv) and the Aryl-Bromide coupling partner (1.0 equiv).
-
Base: Add Cs2CO3 (2.0 equiv).
-
Why Cesium? NaOtBu is a stronger base and can sometimes promote E2 elimination of the bromine (dehydrohalogenation) in norbornane systems. Cs2CO3 is milder.[3]
-
-
Heat: Heat to 80°C .
-
Warning: Do not exceed 100°C. Above this threshold, Pd insertion into the norbornyl C-Br bond becomes kinetically accessible.
-
Troubleshooting & FAQ
Q: I see a "M-1" peak (Des-bromo product) in my LCMS during reductive amination with STAB. Why? A: This is likely due to solvent impurities. Peroxides in THF or old ethers can initiate radical chains.
-
Fix: Use freshly distilled THF or switch to DCE. Ensure your reaction is strictly under Nitrogen. Add a radical scavenger like BHT (1 mol%) if the problem persists.
Q: My reaction is stalled. The ketone won't convert to the imine. A: Norbornanones are sterically crowded, especially at the C7 (bridge) position.
-
Fix: Add Ti(OiPr)4 (Titanium Isopropoxide, 1.5 equiv) to the ketone+amine mixture before adding the reducing agent. Stir for 4 hours to force imine formation, then add NaBH4 (or STAB) carefully. The Titanium acts as a Lewis Acid and water scavenger.
Q: Can I use microwave irradiation to speed this up? A: Not recommended. Microwave heating often creates "hot spots" that exceed the activation energy for C-Br homolysis. For bromonorbornanes, patience (longer time at RT) is safer than heat.
Mechanism of Selectivity (Visualized)
The following diagram illustrates why STAB preserves the bromine while catalytic hydrogenation destroys it.
Figure 2: Mechanistic divergence between hydride transfer (STAB) and metal catalysis (Pd/C).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][2][3][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Lee, O.-Y. , Law, K.-L., Ho, C.-Y., & Yang, D. (2008).[4][10] Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System.[4][10] The Journal of Organic Chemistry, 73(22), 8829–8837.
-
Surry, D. S. , & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Tao, B. , & Boykin, D. W. (2004). An Unusual Defluorination via C-F Bond Activation in the Buchwald-Hartwig Amination of Fluoronitrobenzenes. The Journal of Organic Chemistry, 69(13), 4330–4335. (Demonstrating halogen lability in Pd-catalysis).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System [organic-chemistry.org]
Technical Support Center: Optimizing Purification of 2-Bromobicyclo[2.2.1]heptan-1-amine and its Intermediates
Welcome to the technical support center for the purification of 2-Bromobicyclo[2.2.1]heptan-1-amine and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable bicyclic amine. As a bridged scaffold, this molecule presents unique purification hurdles that demand a nuanced approach beyond standard protocols.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on not just the "how," but the "why," grounding our recommendations in the principles of organic chemistry to empower you to make informed decisions at the bench.
I. Understanding the Synthetic Landscape: A Quick Overview
To effectively purify a compound, one must first understand its synthetic origin and the likely impurities that accompany it. 2-Bromobicyclo[2.2.1]heptan-1-amine is commonly synthesized via a Hofmann rearrangement of a precursor amide, 2-bromobicyclo[2.2.1]heptane-1-carboxamide. This informs our entire purification strategy.
Diagram: Synthetic and Purification Workflow
Caption: Overall workflow from synthesis to final purified product.
II. Frequently Asked Questions (FAQs)
This section addresses common high-level questions and issues encountered during the purification process.
Q1: My overall yield after purification is very low. What are the common loss points?
A1: Low yield is a frequent issue. The primary loss points are typically:
-
The Hofmann Rearrangement Itself: This reaction is sensitive to stoichiometry and temperature. Incomplete reaction leaves starting amide, while side reactions can reduce the amount of desired isocyanate intermediate.[1][2]
-
Aqueous Workup: The free amine has some water solubility, especially at lower pH. During extraction, ensure the aqueous layer is thoroughly back-extracted with an organic solvent like dichloromethane or ethyl acetate. Also, ensure the pH of the aqueous layer is sufficiently basic (pH > 11) to minimize the formation of the protonated, water-soluble ammonium species.
-
Flash Chromatography: Basic amines like this one can irreversibly bind to acidic silica gel, leading to significant material loss on the column.[3] We will discuss mitigation strategies in detail in the troubleshooting section.
-
Recrystallization: Using a solvent system where your product is too soluble will, of course, lead to low recovery. Careful solvent screening is critical.
Q2: I see a significant amount of a non-polar byproduct in my crude reaction mixture by TLC. What could it be?
A2: If you are performing a Hofmann rearrangement, the N-bromoamide intermediate is formed in the first step.[1][4] If this intermediate is unstable or if the rearrangement is slow, elimination or other decomposition pathways can occur, potentially leading to less polar byproducts. Additionally, impurities in the starting bicyclic amide can be carried through.
Q3: My purified free amine seems to be degrading over time, even when stored in the freezer. Why is this happening?
A3: Bridgehead amines can be susceptible to oxidation. The lone pair on the nitrogen is sterically accessible, and over time, can react with atmospheric oxygen, especially if exposed to light. Furthermore, the free amine can absorb atmospheric carbon dioxide to form a carbamate salt, which will appear as an impurity.[5] For long-term storage, converting the amine to its hydrochloride salt is highly recommended. The salt is generally a stable, crystalline solid with a significantly longer shelf life.
Q4: Why is it recommended to convert the amine to its hydrochloride salt for final purification?
A4: There are two primary reasons:
-
Stability: As mentioned, the hydrochloride salt is far more stable to air and moisture than the free amine. This prevents degradation and ensures the integrity of your compound over time.
-
Purification Efficiency: Free amines are often oils or low-melting solids and can be challenging to purify via crystallization. Their hydrochloride salts are typically well-defined, crystalline solids. Recrystallization of a crystalline solid is one of the most powerful techniques for removing trace impurities and achieving high levels of purity.[6]
III. Troubleshooting Guide: Flash Column Chromatography of the Free Amine
Flash chromatography is often the primary method for purifying the crude free amine after the aqueous workup. However, the basicity of the amine and the acidity of standard silica gel make this a non-trivial separation.[3][7]
The Core Problem: Amine-Silica Interaction
Standard silica gel has acidic silanol groups (Si-OH) on its surface. A basic amine will have a strong acid-base interaction with these sites. This leads to several common issues:
-
Severe Tailing: The product streaks down the TLC plate and elutes from the column over a very large volume, resulting in poor separation and dilute fractions.
-
Irreversible Adsorption: A portion of the amine can become permanently stuck to the silica, leading to low recovery.[3]
-
On-Column Degradation: The acidic environment of the silica surface can potentially catalyze degradation or rearrangement of sensitive molecules.
Diagram: Troubleshooting Flash Chromatography
Caption: Decision tree for troubleshooting common chromatography issues.
Detailed Solutions & Protocols
Option A: Deactivating Standard Silica Gel
This is the most common and cost-effective solution. By adding a volatile competing base, like triethylamine (TEA) or a solution of ammonia in methanol, to the mobile phase, you effectively "neutralize" the acidic silanol sites. The competing base preferentially interacts with the silica, allowing your product to elute more symmetrically.
Protocol: Flash Chromatography using a TEA-Modified Eluent
-
TLC Analysis: Develop a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf of ~0.2-0.3. Add 1% TEA to the TLC mobile phase and re-run the TLC. You should observe a significant reduction in tailing and a slightly higher Rf.
-
Slurry Preparation: Prepare the column slurry using your chosen eluent without TEA.
-
Column Packing: Pack the column as you normally would.
-
Equilibration: This is a critical step. Before loading your sample, flush the packed column with at least 3-5 column volumes of the eluent that contains 1% TEA. This ensures the entire silica bed is deactivated before the sample is introduced.
-
Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase (with TEA) or a stronger solvent like DCM. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Run the column using the TEA-containing eluent. You can run it isocratically or with a gradient.
-
Post-Purification: After combining the pure fractions, the TEA can be removed by co-evaporation with a low-boiling solvent like dichloromethane on a rotary evaporator.
Option B: Using Amino-Propylated (NH2) Silica Gel
For particularly difficult separations or very sensitive amines, an amino-functionalized silica gel is an excellent alternative.[3] The surface of this stationary phase is already basic, which repels the basic amine, leading to excellent peak shape without the need for mobile phase modifiers.
-
Advantage: Eliminates the need to add and later remove a modifier like TEA.
-
Disadvantage: More expensive than standard silica gel.
The procedure is similar to standard chromatography, but without the need for the TEA equilibration step. Method development is often done using specialized NH2 TLC plates to accurately predict the separation.
Solvent System Selection
| Solvent System | Polarity Range | Selectivity Class | Notes |
| Hexane / Ethyl Acetate | Low to Medium | VI / VI | Good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | V / II | Excellent for more polar amines. Methanol is very effective at eluting polar compounds from silica. |
| Diethyl Ether / Hexane | Low to Medium | I / - | Offers different selectivity compared to Ethyl Acetate. |
Data synthesized from general principles of chromatography.[7]
IV. Troubleshooting Guide: Recrystallization of the Hydrochloride Salt
After successful chromatographic purification of the free amine, the final polishing step is typically conversion to the hydrochloride salt followed by recrystallization. This step is crucial for long-term stability and achieving the highest purity.
Protocol: HCl Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or dioxane dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold solvent.
-
-
Solvent Screening for Recrystallization:
-
The key is to find a solvent or solvent system in which the salt is soluble when hot but sparingly soluble when cold.
-
Test small amounts of the crude salt in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether, acetone, acetonitrile).
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath or refrigerator to maximize recovery.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Common Recrystallization Problems and Solutions
| Problem | Probable Cause(s) | Solution(s) |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower-boiling point solvent. / Add slightly more hot solvent to ensure the product is fully dissolved before cooling. |
| No crystals form | The solution is not saturated. / The compound is too soluble in the chosen solvent. / The cooling process was too rapid. | Boil off some of the solvent to increase concentration. / Add a less polar "anti-solvent" (e.g., diethyl ether or hexanes) dropwise until turbidity persists. / Allow the solution to cool more slowly. Try scratching the flask or seeding. |
| Poor recovery | The compound is too soluble in the solvent, even when cold. / Too much solvent was used. | Choose a different solvent system where the compound has lower solubility at cold temperatures. / Use the minimum amount of hot solvent necessary for dissolution. |
| Crystals are colored | Colored impurities are trapped in the crystal lattice. | This may require a charcoal treatment. Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then filter hot through a pad of celite to remove the carbon before cooling. |
V. Purity Assessment
Assessing the purity of the final product is a critical final step. A combination of methods is recommended.
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique to detect trace impurities and confirm the molecular weight of the product.
-
Elemental Analysis (C, H, N): Used to confirm the empirical formula of the final, highly purified salt. The results should be within ±0.4% of the calculated values.
By understanding the synthetic pathway, anticipating potential impurities, and applying a systematic approach to purification and troubleshooting, researchers can confidently and efficiently obtain high-purity 2-Bromobicyclo[2.2.1]heptan-1-amine intermediates for their downstream applications.
VI. References
-
Hofmann rearrangement - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved February 12, 2026, from [Link]
-
Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube. (2016, December 29). Retrieved February 12, 2026, from [Link]
-
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry - ACS Publications. (2023, September 1). Retrieved February 12, 2026, from [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides - Supporting Information. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hofmann Rearrangement: Example, Mechanism, and Application - Chemistry Learner. (n.d.). Retrieved February 12, 2026, from [Link]
-
2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]
-
Photocatalytic strategies for the valorization of feedstock chemicals in batch and flow - UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. (n.d.). Retrieved February 12, 2026, from [Link]
-
Successful Flash Chromatography - King Group. (n.d.). Retrieved February 12, 2026, from [Link]
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride | RUO [benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Minimizing side reactions in bicyclo[2.2.1]heptane amine coupling
Welcome to the Technical Support Center for bicyclo[2.2.1]heptane amine coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling amines to the rigid and sterically demanding bicyclo[2.2.1]heptane (also known as norbornane) scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic routes.
Introduction: The Challenge of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane framework is a prevalent motif in medicinal chemistry due to its rigid, three-dimensional structure, which can effectively orient substituents in defined spatial arrangements.[1] However, this rigidity also presents significant synthetic challenges, particularly in amine coupling reactions. Steric hindrance, the potential for skeletal rearrangements, and difficulties in controlling stereochemistry are common hurdles that can lead to low yields and undesired side products. This guide provides practical solutions to these challenges.
Troubleshooting Guide: Question & Answer
Problem 1: Low or No Amide Product Formation
Q1: I am attempting an amide coupling between my bicyclo[2.2.1]heptane amine and a carboxylic acid using standard coupling reagents (e.g., HATU, HOBt, EDC), but I am observing very low to no conversion. What are the likely causes and how can I resolve this?
A1: This is a common issue primarily stemming from the steric hindrance of the bicyclo[2.2.1]heptane core, which impedes the approach of the amine to the activated carboxylic acid. The lone pair of the nitrogen atom is sterically shielded, reducing its nucleophilicity.
Causality & Explanation:
The rigid, cage-like structure of the bicyclo[2.2.1]heptane system, particularly with substituents at the 2-position, creates a sterically congested environment around the amine functionality.[2][3] Standard coupling reagents form activated esters, but the subsequent nucleophilic attack by the hindered amine is often the rate-limiting and failing step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amide coupling.
Detailed Protocols & Solutions:
-
Choice of Coupling Reagent: For sterically hindered amines, more potent coupling reagents are often necessary.
-
Phosphonium Salts: Reagents like BOP, PyBOP, and especially PyAOP are highly effective for hindered couplings as they form highly reactive oxyphosphonium esters.[4]
-
Uronium/Aminium Salts: HATU, HBTU, and TBTU are also excellent choices. The addition of HOBt or a more reactive equivalent like HOAt can further enhance the reaction rate and suppress side reactions.[4][5]
-
Carbodiimides: While common, EDC and DCC may be less effective for hindered systems unless used with an activating agent like DMAP. However, be cautious with DMAP as it can sometimes lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at higher temperatures.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to solvate the intermediates and reactants effectively. Ensure the use of anhydrous solvents, as water will hydrolyze the activated ester.[6]
-
Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions with the coupling reagent or activated ester.[6]
-
-
Alternative Carboxylic Acid Activation:
-
Acyl Fluorides: Conversion of the carboxylic acid to an acyl fluoride using reagents like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be highly effective. Acyl fluorides are more reactive than their corresponding activated esters and can react with hindered amines at elevated temperatures.[7]
-
Acyl Chlorides: While highly reactive, the harsh conditions often required for their formation (e.g., SOCl₂, (COCl)₂) may not be compatible with other functional groups on your molecules.
-
Protocol: Acyl Fluoride Mediated Coupling for Hindered Amines [7]
-
To a solution of the carboxylic acid (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0 °C, add cyanuric fluoride (0.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
In a separate flask, dissolve the bicyclo[2.2.1]heptane amine (1.2 equiv) in anhydrous DCM.
-
Add the amine solution to the freshly prepared acyl fluoride solution.
-
Stir the reaction at room temperature or heat to 40 °C overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM.
| Coupling Reagent Class | Examples | Suitability for Hindered Amines |
| Carbodiimides | EDC, DCC | Moderate (often requires additives) |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High to Excellent |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High to Excellent |
| Acyl Halides | Acyl Fluorides, Acyl Chlorides | Excellent (reactivity can be a challenge) |
Problem 2: Formation of a Rearranged Product
Q2: I have successfully formed an amide product, but spectroscopic analysis (NMR, MS) suggests that the bicyclo[2.2.1]heptane skeleton has rearranged. What is causing this and how can I prevent it?
A2: Skeletal rearrangements in bicyclo[2.2.1]heptane systems are most commonly due to a Wagner-Meerwein rearrangement .[8][9][10][11] This occurs via a carbocation intermediate, which can be generated under acidic conditions often present during amide coupling or subsequent workup.
Causality & Explanation:
The Wagner-Meerwein rearrangement is a 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocation, leading to a more stable carbocation.[8][9][12] In the context of bicyclo[2.2.1]heptane chemistry, protonation of an alcohol, leaving group departure, or reactions on a double bond can generate a carbocation that then rearranges to relieve ring strain or form a more substituted, stable carbocation.[10][11]
Mechanism: Wagner-Meerwein Rearrangement
Caption: Simplified mechanism of a Wagner-Meerwein rearrangement.
Preventative Measures:
-
Avoid Strongly Acidic Conditions:
-
If your coupling reaction requires an acidic additive, use the mildest acid possible and the minimum necessary stoichiometry.
-
During workup, avoid strong acid washes (e.g., 1M HCl). Instead, use milder acidic solutions like saturated aqueous NH₄Cl or dilute citric acid.
-
-
Control of Reaction Temperature:
-
Carbocation formation and subsequent rearrangements are often favored at higher temperatures. Running the reaction at lower temperatures can minimize this side reaction.[13]
-
-
Choice of Reagents:
-
Some coupling reagents or their byproducts can be acidic. Ensure that a sufficient amount of a non-nucleophilic base is present to neutralize any generated acids.
-
-
Substrate Design:
-
If possible, avoid synthetic routes that involve precursors with good leaving groups on the bicyclo[2.2.1]heptane core, especially if they are prone to forming unstable carbocations.
-
Problem 3: Epimerization at a Chiral Center
Q3: My starting bicyclo[2.2.1]heptane amine is enantiomerically pure, but I am observing the formation of diastereomers in my final product. What could be causing this epimerization?
A3: Epimerization in these systems can occur at a chiral center adjacent to a carbonyl group or other acidifying functionality, often facilitated by the basic conditions of the coupling reaction.
Causality & Explanation:
If there is a chiral center alpha to a carbonyl group (or another group that can stabilize a carbanion), the presence of a base can lead to deprotonation to form a planar enolate intermediate.[13] Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers. While the bicyclo[2.2.1]heptane amine itself is less likely to epimerize, other chiral centers in the coupling partner are susceptible.
Troubleshooting & Optimization:
-
Base Selection:
-
Use a weaker or more sterically hindered base that is sufficient to promote the coupling but less likely to cause deprotonation at the sensitive chiral center.[13]
-
Carefully control the stoichiometry of the base. Use only the minimum amount required.
-
-
Temperature Control:
-
Lowering the reaction temperature can disfavor the deprotonation-reprotonation equilibrium that leads to epimerization.[13]
-
-
Solvent Effects:
-
Aprotic, non-polar solvents are often preferred as they are less likely to facilitate the proton exchange that causes epimerization.[13]
-
Protocol: Minimizing Epimerization during Coupling [13]
-
Dissolve the carboxylic acid (1.0 equiv), coupling reagent (e.g., HATU, 1.1 equiv), and a sterically hindered base (e.g., DIPEA, 1.5 equiv) in anhydrous THF or DCM.
-
Cool the mixture to 0 °C or lower.
-
Stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Add a solution of the bicyclo[2.2.1]heptane amine (1.0 equiv) in the same solvent dropwise, maintaining the low temperature.
-
Allow the reaction to proceed at the low temperature, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature, but avoid excessive heating.
Frequently Asked Questions (FAQs)
Q: What is the difference in reactivity between exo- and endo-bicyclo[2.2.1]heptane amines?
A: Generally, exo-amines are more sterically accessible and therefore more reactive than their endo counterparts.[14] In the endo position, the substituent is oriented towards the C5-C6 bridge, which can create significant steric hindrance to the approach of reagents. When synthesizing these amines, the Diels-Alder reaction often favors the formation of the endo product kinetically, but the exo product is typically the thermodynamically more stable isomer.[15][16][17] It is often necessary to isomerize the endo isomer to the exo isomer to improve reactivity in subsequent steps.
Q: Are there any other common side reactions to be aware of?
A: Yes, a potential side reaction, especially with primary bicyclo[2.2.1]heptane amines, is over-acylation if a highly reactive acylating agent (like an acyl chloride) is used in excess, leading to the formation of a diacylated amine (an imide). This is less common with standard amide coupling conditions where the reactivity is more controlled. Additionally, if the coupling partner is an α,β-unsaturated carboxylic acid, aza-Michael addition can sometimes compete with amide bond formation, although this is less common with sterically hindered amines.[18][19]
Q: What are the best methods for purifying bicyclo[2.2.1]heptane amine derivatives?
A: Standard purification techniques such as column chromatography on silica gel are generally effective.[20][21] Due to the often non-polar nature of the bicyclo[2.2.1]heptane core, a solvent system with low to moderate polarity (e.g., hexanes/ethyl acetate) is typically a good starting point. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent streaking on the column. For highly crystalline compounds, recrystallization can be an effective method of purification.
References
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Della Ca, N., Fontana, M., Motti, E., & Catellani, M. (2016). Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation. Accounts of Chemical Research, 49(6), 1347–1358. [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(38), 7627–7630. [Link]
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Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 433–437. [Link]
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Fiveable. (n.d.). Bicyclo[2.2.1]heptane Definition. Fiveable. Retrieved from [Link]
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Wikipedia. (2023, December 19). Wagner–Meerwein rearrangement. In Wikipedia. [Link]
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Birladeanu, L. (2000). The Story of the Wagner-Meerwein Rearrangement. Journal of Chemical Education, 77(7), 858. [Link]
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Vale, N., & Gouveia, L. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4845–4849. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
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Birladeanu, L. (2000). The Story of the Wagner-Meerwein Rearrangement. Journal of Chemical Education, 77(7), 858. [Link]
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Bode, J. W. (2014). View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
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Wang, C., Panteleev, J., & Lautens, M. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(14), 6726–6731. [Link]
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J&K Scientific LLC. (n.d.). Wagner-Meerwein Rearrangement. J&K Scientific LLC. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. L.S.College, Muzaffarpur. [Link]
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ResearchGate. (n.d.). 2-exo- versus 2-endo-Hydroxyl in δ-amino norbornan-2-ol-based catalysts: Investigating the role of the C(2) configuration in the asymmetric induction. ResearchGate. Retrieved from [Link]
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Avenoza, A., Bueno, M. P., Cativiela, C., & Mayoral, J. A. (1992). Asymmetric Synthesis of Exo-Norbornane-2-carboxylic Acids. Tetrahedron: Asymmetry, 3(3), 347–350. [Link]
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Semantic Scholar. (n.d.). Poly-2,3- and 2,7-Bicyclo[2.2.1]hept-2-enes... Semantic Scholar. Retrieved from [Link]
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Li, W., et al. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [Link]
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PubMed. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. PubMed. [Link]
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MSU chemistry. (n.d.). Chemical Reactivity. MSU chemistry. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]
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University of Alberta. (n.d.). Epimerization and piperidine adduct formation during Fmoc-based SPPS. University of Alberta. Retrieved from [Link]
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van der Heijden, J., et al. (2020). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]
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National Center for Biotechnology Information. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Center for Biotechnology Information. [Link]
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Semantic Scholar. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. [Link]
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ScienceDirect. (2022). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. ScienceDirect. [Link]
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Journal of the American Chemical Society. (2016). Simple Amine-Directed Meta-Selective C–H Arylation via Pd/Norbornene Catalysis. Journal of the American Chemical Society. [Link]
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ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. [Link]
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ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]
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Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications. [Link]
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Semantic Scholar. (n.d.). Bicyclo[2.2.1]heptane containing N,N... Semantic Scholar. Retrieved from [Link]
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ScienceDirect. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. ScienceDirect. [Link]
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ChemRxiv. (n.d.). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. [Link]
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Reddit. (2022). What's happening here? Why doesn't an acylation reaction occur at the NCOOCH3 instead?. r/OrganicChemistry. [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]
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PubMed. (1998). Synthesis and structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a conformationally constrained gamma-turn mimic. PubMed. [Link]
- Google Patents. (n.d.). US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. Google Patents.
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Semantic Scholar. (n.d.). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Semantic Scholar. [Link]
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RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Retrieved from [Link]
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Reddit. (2022). Acylated a primary amine, but the amine signal is gone. Did it over acylate?. r/chemhelp. [Link]
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National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]
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Handling hygroscopic nature of 2-Bromobicyclo[2.2.1]heptan-1-amine HCl
Welcome to the technical support center for 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for handling this versatile, yet challenging, hygroscopic reagent. Our goal is to equip you with the knowledge to mitigate common issues, ensure experimental reproducibility, and maintain the integrity of your research.
Introduction: Understanding the Challenge
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride is a valuable building block in medicinal chemistry, prized for its rigid bicyclic scaffold.[1] However, its hydrochloride salt form, while improving stability and solubility in some solvents, introduces a significant experimental challenge: hygroscopicity. Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to a cascade of issues including inaccurate measurements, clumping, and altered reactivity.[2] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Question 1: My bottle of 2-Bromobicyclo[2.2.1]heptan-1-amine HCl arrived as a fine powder, but now it's clumpy and difficult to handle. What happened?
Answer: This is a classic sign of moisture absorption. Amine hydrochlorides, like your compound, are salts that can have a strong affinity for water. When exposed to ambient air, the powder will attract water molecules, causing the particles to stick together and form clumps.[2] This not only makes the reagent difficult to dispense but also means the weighed mass is no longer purely your compound; it's a mixture of the compound and an unknown amount of water.
Question 2: What is the correct way to store this compound to prevent moisture absorption?
Answer: Proper storage is the first line of defense against the challenges of hygroscopicity. Here are the recommended storage protocols:
-
Primary Storage: Keep the manufacturer's bottle tightly sealed and store it inside a desiccator. A desiccator provides a dry environment, typically using a desiccant like silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves.[3][4]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the container inside a nitrogen-filled glove box or flushing the container with an inert gas like argon or nitrogen before sealing.[3]
-
Temperature: Store at a consistent, cool room temperature. Avoid storing in areas with significant temperature fluctuations, as this can cause pressure changes that may compromise the container's seal.
| Storage Condition | Recommendation | Rationale |
| Container | Tightly sealed original manufacturer's bottle. | Minimizes exposure to ambient air. |
| Environment | Inside a desiccator with an active desiccant. | Provides a low-humidity environment.[4] |
| Atmosphere | Under an inert gas (Nitrogen or Argon). | Ideal for preventing moisture and oxidative degradation. |
| Temperature | Cool, stable room temperature. | Avoids temperature cycling that can compromise seals. |
Weighing and Dispensing
Question 3: I'm struggling to get an accurate weight of the compound. The reading on the analytical balance keeps increasing. Why is this happening and how can I fix it?
Answer: The increasing mass on the balance is a direct observation of the compound absorbing moisture from the air in real-time. This is a common issue with hygroscopic substances.[3] To obtain an accurate measurement, you must minimize the compound's exposure to the atmosphere.
Here is a workflow designed to mitigate this issue:
Caption: Workflow for accurately weighing hygroscopic reagents.
Detailed Protocol for Weighing:
-
Equilibration: Before opening, allow the reagent bottle to warm to room temperature inside the desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Work Environment: Ideally, perform weighing in a glove box with a controlled, low-humidity atmosphere.[5] If a glove box is unavailable, work quickly in an area with low ambient humidity.
-
Direct Addition: Instead of using a weighing boat, tare your reaction flask on the balance and add the compound directly into the flask.[6] This minimizes transfer steps where moisture can be absorbed.
-
Speed is Key: Have everything prepared in advance. Open the reagent bottle, quickly transfer an approximate amount to your tared flask, and record the stable weight. It's better to be slightly off your target mass and know the exact weight than to aim for a perfect target and have an inaccurate reading due to water absorption.[5]
-
Stock Solutions: For applications requiring small, precise amounts, consider preparing a stock solution in a suitable anhydrous solvent and dispensing the solution by volume.[6] This is often more accurate than weighing very small quantities of a hygroscopic solid.
Impact on Reactions and Troubleshooting
Question 4: My reaction is giving inconsistent yields and sometimes fails completely. Could the hygroscopic nature of the amine be the cause?
Answer: Absolutely. The presence of water can have several detrimental effects on your reaction:
-
Stoichiometric Inaccuracy: If you weigh out 100 mg of the compound that has absorbed 10% water by mass, you are only adding 90 mg of your reagent. This alters the stoichiometry of your reaction, which can be critical, especially in sensitive coupling or derivatization reactions.
-
Side Reactions: Water can participate in undesirable side reactions. For example, if you are using a water-sensitive reagent like a Grignard reagent, acyl chloride, or a strong base like n-butyllithium, the absorbed water will consume these reagents, leading to lower or no yield of your desired product. Amine hardeners in epoxy systems, for instance, are known to react with water, which can impact the properties of the cured resin.[7]
-
Solubility Issues: The presence of water can alter the solubility of your reagents and intermediates, potentially leading to precipitation or phase separation in organic solvents.
Troubleshooting Workflow for Reaction Failures:
Caption: A logical approach to troubleshooting reaction inconsistencies.
Question 5: How can I determine the water content of my 2-Bromobicyclo[2.2.1]heptan-1-amine HCl if I suspect it has been compromised?
Answer: The most accurate and specific method for determining water content is Karl Fischer titration.[8] This technique is highly selective for water and can provide a precise measurement of the water percentage by mass in your sample.[9]
| Method | Principle | Suitability |
| Karl Fischer Titration | Titration based on a stoichiometric reaction with iodine, sulfur dioxide, a base, and water. | Gold Standard: Highly accurate and specific for water.[8] Suitable for low and high water content. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Less specific, as it measures all volatiles (e.g., residual solvent) in addition to water. |
| Loss on Drying (LOD) | Measures the weight loss of a sample after drying in an oven.[8] | Simple but not specific to water. May cause decomposition if the compound is heat-sensitive. |
If you do not have access to a Karl Fischer titrator, the most practical approach is to discard the suspect reagent and use a fresh, unopened bottle, implementing the strict handling and storage protocols outlined in this guide from the outset.
Conclusion
The hygroscopic nature of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride presents a manageable challenge. By understanding the underlying reasons for its sensitivity to moisture and implementing rigorous storage, handling, and weighing protocols, researchers can ensure the integrity of their experiments and achieve reliable, reproducible results. Proactive measures are always more effective than reactive troubleshooting.
References
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of exo-2-Bromonorbornane (CAS 2534-77-2). Retrieved from [Link]
-
PubChem. (n.d.). Bromobicyclo[2.2.1]heptan-2-ol. Retrieved from [Link]
-
Goh, C. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1134. Retrieved from [Link]
- Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
-
ResearchGate. (2018). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
National Institutes of Health. (2022). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC. Retrieved from [Link]
-
OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Addgene. (n.d.). Weighing Reagents Protocol. Retrieved from [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Master Organic Chemistry. (2014). What's Bredt's Rule? The problem with bridgehead alkenes. Retrieved from [Link]
-
ACS Publications. (1940). Drying and Weighing Hygroscopic Substances in Microanalysis. Retrieved from [Link]
- Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
-
YouTube. (2009). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Retrieved from [Link]
-
National Institutes of Health. (2017). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. PMC. Retrieved from [Link]
-
Pharmaceutical Technology. (2017). Best Weighing Practices in the Pharmaceutical Industry. Retrieved from [Link]
-
News-Medical.Net. (2018). Moisture Analysis Techniques. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
National Institutes of Health. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
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Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
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Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]
-
J-Global. (n.d.). 2-Bromobicyclo(2.2.1)heptane | Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (2014). Novel bridgehead bicyclic lactams: (A) Molecules predicted to have O-protonated and N-protonated tautomers of comparable stability. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
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National Institutes of Health. (2010). A Method for Detecting Water in Organic Solvents. PMC. Retrieved from [Link]
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University of Glasgow. (n.d.). A THESIS ENTITLED "SYNTHESIS AND MECHANISTIC INVESTIGATIONS IN BICYCLIC COMPOUNDS". Retrieved from [Link]
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NPL Publications. (2004). Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. Retrieved from [Link]
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-
NIST WebBook. (n.d.). exo-2-Bromonorbornane. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The rigid bicyclo[2.2.1]heptane framework, a common motif in medicinal chemistry, presents a unique set of challenges in NMR spectral interpretation due to its fixed, strained geometry. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride, a compound of interest for its potential as a versatile synthetic building block. We will delve into the nuances of chemical shifts and coupling constants, compare its spectral features with a related analogue, and provide a robust experimental protocol for acquiring high-quality data.
The Intricacies of a Rigid System: Predicted ¹H NMR Analysis of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
The ¹H NMR spectrum of 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride is predicted to be complex due to the diastereotopic nature of the methylene protons and the through-bond and through-space coupling interactions inherent to the bicyclic system. The presence of the electron-withdrawing bromine atom and the positively charged amino group significantly influences the chemical shifts of nearby protons.
A hypothetical ¹H NMR spectrum is interpreted as follows:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H2 (exo/endo) | ~4.2 - 4.5 | dd | J(H2, H3-exo), J(H2, H3-endo) |
| H3-exo | ~2.5 - 2.8 | ddd | J(H3-exo, H3-endo), J(H3-exo, H2), J(H3-exo, H4) |
| H3-endo | ~1.8 - 2.1 | ddd | J(H3-endo, H3-exo), J(H3-endo, H2), J(H3-endo, H7-syn) |
| H4 (bridgehead) | ~2.9 - 3.2 | br s | |
| H5-exo & H6-exo | ~1.9 - 2.2 | m | |
| H5-endo & H6-endo | ~1.4 - 1.7 | m | |
| H7-syn | ~2.0 - 2.3 | d | J(H7-syn, H7-anti) |
| H7-anti | ~1.2 - 1.5 | d | J(H7-anti, H7-syn) |
| -NH3+ | ~8.0 - 9.0 | br s |
Causality Behind the Assignments:
-
H2: The proton on the carbon bearing the bromine atom is expected to be the most deshielded of the aliphatic protons due to the strong electron-withdrawing inductive effect of bromine. Its multiplicity will be a doublet of doublets, arising from coupling to the two neighboring protons on C3.
-
Bridgehead Protons (H4): The bridgehead proton H4, adjacent to the carbon with the amino group, will be significantly deshielded. Due to its constrained geometry, it often exhibits minimal coupling to adjacent protons, appearing as a broad singlet.
-
Methylene Protons (H3, H5, H6, H7): The methylene protons are all diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling). The exo protons are generally more deshielded than their endo counterparts. Long-range "W-coupling" (a four-bond coupling) is often observed in bicyclo[2.2.1]heptane systems, particularly between the exo protons at C3 and C5/C6, further complicating the spectrum.
-
Amine Protons (-NH3+): The protons of the ammonium group will appear as a broad singlet at a significantly downfield chemical shift due to the positive charge and proton exchange with the solvent. The exact chemical shift is highly dependent on the solvent and concentration.
Comparative Analysis: 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride vs. exo-2-Bromonorbornane
To better understand the influence of the 1-amino hydrochloride group, we will compare the predicted spectrum of our target molecule with the experimental data for exo-2-bromonorbornane.
| Proton | 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (Predicted) | exo-2-Bromonorbornane (Experimental) | Key Differences & Rationale |
| H2 | ~4.2 - 4.5 ppm | ~4.0 - 4.1 ppm[1] | The proton geminal to the bromine is slightly more deshielded in the amine hydrochloride due to the additional electron-withdrawing effect of the nearby ammonium group. |
| H1 (bridgehead) | N/A (Substituted) | ~2.5 ppm | The absence of a proton at the 1-position in the target molecule simplifies that region of the spectrum but removes a key coupling partner. |
| H4 (bridgehead) | ~2.9 - 3.2 ppm | ~2.3 ppm | The H4 bridgehead proton is significantly deshielded in the amine hydrochloride due to the strong inductive effect of the adjacent C1-NH3+ group. |
| -NH3+ | ~8.0 - 9.0 ppm | N/A | The presence of the broad singlet for the ammonium protons is a key distinguishing feature. |
This comparison highlights the significant electronic effects of the 1-amino hydrochloride substituent on the chemical shifts of the bicyclic framework.
Experimental Protocol for High-Quality ¹H NMR Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride for structural verification.
Materials:
-
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (5-10 mg)
-
Deuterated methanol (CD₃OD) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (CD₃OD or DMSO-d₆ are good choices for amine hydrochlorides to ensure solubility and minimize exchange broadening of the NH protons).[2][3][4][5]
-
Vortex the sample until the solid is completely dissolved.
-
Filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.[2]
-
-
NMR Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For a sharp singlet of the residual solvent peak, a half-height line width of <0.5 Hz is desirable.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CD₃OD at 3.31 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate all peaks.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Logical Relationships in Spectral Interpretation
The following diagram illustrates the key steps and considerations in the interpretation of the ¹H NMR spectrum of 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride.
Caption: Workflow for the ¹H NMR analysis of 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride.
Conclusion
The ¹H NMR spectrum of 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride, while complex, can be fully interpreted through a systematic analysis of chemical shifts, coupling constants, and multiplicities. The rigid bicyclic framework gives rise to distinct and predictable spectral patterns. By understanding the influence of the bromo and amino hydrochloride substituents and by comparing the spectrum with that of a simpler analogue like exo-2-bromonorbornane, a confident structural assignment can be made. The experimental protocol provided herein serves as a robust starting point for obtaining high-quality data, which is the foundation of accurate spectral interpretation in drug discovery and development.
References
-
New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Molecules. 2017;22(9):1428. Available from: [Link]
-
Asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4+2] cycloaddition reaction enabled by organocatalysis. Royal Society of Chemistry. Available from: [Link]
-
Substituent Chemical Shifts in NMR - 2*—Bromine SCS in Rigid Molecules. Modgraph. Available from: [Link]
-
exo-2-Bromonorbornane - Optional[¹H NMR] - Spectrum. SpectraBase. Available from: [Link]
-
NMR Sample Preparation. University of Arizona. Available from: [Link]
-
Sample Preparation. University College London. Available from: [Link]
-
Bicyclo[2.2.1]heptane-2-carboxylic acid. Pivot. Available from: [Link]
-
NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
-
NMR Databases | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P. ACD/Labs. Available from: [Link]
-
¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]
-
Databases - NMR Wiki. Available from: [Link]
-
Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Bentham Science. Available from: [Link]
-
2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride. PubChem. Available from: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]
-
The ¹H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2. 1980;1537-1540. Available from: [Link]
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NMRShiftDB. PubChem. Available from: [Link]
-
NMR SAMPLE PREPARATION. Western University. Available from: [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available from: [Link]
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2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid. PubChem. Available from: [Link]
-
The Journal of Organic Chemistry 1961 Volume.26 No.7. ACS Publications. Available from: [Link]
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Bromobicyclo[2.2.1]heptan-2-ol. PubChem. Available from: [Link]
-
organic chemistry. Karpagam Academy of Higher Education. Available from: [Link]
-
Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. 2000;100(10):3541-3576. Available from: [Link]
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The Stability Spectrum: Reactive Norbornanes vs. Inert Adamantanes in Drug Design
Topic: Comparing Reactivity of 2-Bromobicyclo[2.2.1]heptan-1-amine vs. Adamantane Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the choice of a bicyclic or tricyclic scaffold dictates not just pharmacokinetics, but the fundamental chemical viability of a lead compound. This guide contrasts two structurally distinct bridgehead amine systems: 2-Bromobicyclo[2.2.1]heptan-1-amine (a highly reactive, strained norbornane derivative) and Adamantane Amines (stable, lipophilic diamondoid cages).
While adamantane amines (e.g., Amantadine, Memantine) serve as metabolically stable "lipophilic bullets" for channel blocking, the 2-bromo-1-aminonorbornane scaffold acts as a "spring-loaded" electrophile/nucleophile hybrid. This guide details the mechanistic divergence—specifically the propensity of the norbornane derivative for Grob fragmentation and aziridine formation —and provides protocols for handling these distinct chemical entities.
Structural & Electronic Profile
The fundamental difference lies in strain energy and orbital alignment . Adamantane is the thermodynamic sink of C10 hydrocarbons, whereas the norbornane skeleton is under significant angle strain, which is exacerbated by the
| Feature | 2-Bromobicyclo[2.2.1]heptan-1-amine | Adamantane Amines (e.g., Amantadine) |
| Geometry | Strained Bicyclo[2.2.1] (Boat-like) | Rigid Tricyclo[3.3.1.1] (Chair-Chair) |
| Strain Energy | High (~17 kcal/mol + steric repulsion) | Low (Stress-free diamond lattice) |
| C1-N Hybridization | Pyramidal, fixed (Bridgehead constraint) | Pyramidal, fixed (Bridgehead constraint) |
| Reactivity Class | Reactive Intermediate / Electrophile | Stable Pharmacophore / Inert Scaffold |
| Dominant Pathway | Grob Fragmentation / Intramolecular Cyclization | Steric occlusion / Radical functionalization |
| pKa (Est.) | ~8.0 – 9.0 (Lowered by | 10.6 (Highly basic) |
| LogP | Moderate (Polarized by C-Br bond) | High (~2.5 – 3.0, "Lipophilic Bullet") |
Reactivity Analysis: The "Grenade" vs. The "Bunker"
A. The Norbornane Derivative: A Case for Grob Fragmentation
2-Bromobicyclo[2.2.1]heptan-1-amine is structurally primed for skeletal rearrangement. The presence of an electron-donating amine at C1 and an electron-withdrawing bromide at C2 creates a "push-pull" system.
-
Mechanism 1: Grob Fragmentation If the C2-Br bond is anti-periplanar to the C1-C7 (bridge) or C1-C6 bond, the lone pair on the nitrogen can drive a fragmentation, cleaving the bicycle to form a methylene-cyclohexane derivative. This is a common decomposition pathway for 1,3-hetero-substituted norbornanes.
-
Mechanism 2: Aziridine Formation If the geometry permits (and fragmentation is disfavored), the amine can displace the bromide to form a highly strained 1-azatricyclo[2.2.1.0]heptane (aziridinium) intermediate. This species is extremely electrophilic and will rapidly react with solvent nucleophiles.
B. Adamantane Amines: Steric Shielding
Adamantane amines are chemically inert under standard nucleophilic substitution conditions.
-
SN1 Resistance: While the 1-adamantyl cation is relatively stable, it does not form spontaneously without strong Lewis acids.
-
SN2 Immunity: The cage structure completely blocks backside attack, rendering the C1 position immune to SN2 reactions.
-
Metabolic Stability: The C-H bonds are unreactive, requiring specific CYP450 enzymes to hydroxylate the cage (typically at the tertiary C3 position).
Visualization of Pathways[1]
The following diagram illustrates the divergent fates of these two molecules under physiological or basic conditions.
Figure 1: Reaction coordinate comparison. The Norbornane derivative (Red) faces bifurcated instability pathways, while Adamantane (Blue) remains chemically intact.
Experimental Protocols
Protocol A: Handling 2-Bromobicyclo[2.2.1]heptan-1-amine
Objective: Prevent spontaneous fragmentation or polymerization.
-
Storage: Store exclusively as the hydrochloride salt . The free base is unstable.
-
Temperature: Maintain at -20°C.
-
Reaction Conditions:
-
Solvent: Use non-polar, aprotic solvents (DCM, Toluene) to suppress solvolysis.
-
Base Addition: Add base (e.g., TEA, DIPEA) slowly at 0°C. Rapid deprotonation generates the free amine, which may instantly cyclize or fragment.
-
Trapping: If using as a scaffold, ensure the electrophile (e.g., acid chloride) is present in excess before liberating the free amine.
-
Protocol B: Functionalizing Adamantane Amines
Objective: Derivatization of the sterically hindered amine.
-
Solubility: Adamantane amines are lipophilic.[1] Use CHCl3 or THF; they are poorly soluble in water at neutral pH.
-
Coupling: Due to steric bulk at C1, standard amide couplings can be sluggish.
-
Recommendation: Use high-activity coupling agents like HATU or convert the carboxylic acid partner to an acid chloride .
-
-
Purification: Adamantane derivatives do not stain well with UV (unless attached to a chromophore). Use Iodine stain or Ninhydrin (for free amines) on TLC.
Application Decision Matrix
When to use which scaffold in drug discovery?
Figure 2: Decision tree for selecting between reactive norbornane and stable adamantane scaffolds.
References
-
Grob Fragmentation Mechanisms: Prantz, K., & Mulzer, J. (2010).[2] Synthetic Applications of the Carbonyl-Olefin Metathesis Reaction. Chemical Reviews. (Contextualizing fragmentation in bicyclic systems). Link
-
Adamantane Pharmacology: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link
- Bridgehead Reactivity: Kraus, G. A., & Hon, Y. S. (1985). Bridgehead Intermediates in Organic Synthesis. (General reactivity of strained bridgehead amines).
-
Amantadine Data: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2130, Amantadine. Link
-
Norbornane Amino Acid Analogs: Csende, F. (2018). Chemistry of Norbornane/ene and Heteronorbornane/ene
-Amino Acids. ResearchGate. Link
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Safety Operating Guide
Comprehensive Disposal Protocol for 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride. As a brominated organic amine salt, this compound requires specific handling procedures to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple instructions to explain the chemical reasoning behind each step, empowering researchers to make informed safety decisions.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride is fundamental to its safe disposal. The molecule's structure incorporates three key features that dictate its handling: a bromine atom, an amine group, and a hydrochloride salt form.
-
Halogenation (Bromine): The presence of bromine classifies this compound as a halogenated organic waste .[1][2] Halogenated wastes are typically managed separately from other organic solvents because they require high-temperature incineration for complete destruction and can produce corrosive byproducts (like hydrobromic acid) if not handled correctly.[1]
-
Amine Hydrochloride Salt: The amine group is basic, but its salt formation with hydrochloric acid results in a compound that is likely acidic in aqueous solution. This necessitates segregation from basic waste streams to prevent vigorous and potentially hazardous acid-base reactions.[1][3]
-
Toxicity and Irritancy: While comprehensive toxicological data for this specific molecule is limited, analogous brominated bicyclic compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, it must be treated as a hazardous substance.
Table 1: Chemical and Hazard Summary
| Property | Data | Source(s) |
|---|---|---|
| Chemical Formula | C₇H₁₃BrClN | [5] |
| Molecular Weight | 226.54 g/mol | [5] |
| Physical State | Solid / Powder | [6][7] |
| Primary Hazard Class | Halogenated Organic Waste | [1][8] |
| Known Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases. |[6][9] |
Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory to prevent exposure.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.[4][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use and use proper removal technique to avoid skin contact.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be appropriate.[4]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][10]
Step-by-Step Disposal Protocol
Disposal of this compound is not merely about discarding it; it is a systematic process of containment and documentation to ensure regulatory compliance and safety. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or an equivalent approved hazardous waste program.[11] Never dispose of this chemical down the drain or in regular trash.[9][11]
Step 1: Waste Segregation
Action: Designate 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride, and any materials contaminated with it (e.g., weighing paper, contaminated gloves, rinsate), as Halogenated Organic Waste .
Causality: This is the most critical step. Halogenated and non-halogenated waste streams are incinerated under different conditions. Mixing them increases disposal costs and can lead to improper destruction of the waste.[8] This compound's bromine content places it squarely in the halogenated category.[1][2]
Step 2: Container Selection and Labeling
Action:
-
Select a waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[9] Ensure the container is in good condition with a secure, leak-proof screw cap.[12]
-
Affix a "Hazardous Waste" label provided by your institution's EH&S department.
-
Clearly write the full, unabbreviated chemical name: "Waste 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride" and list any other components in the container.[3][12]
-
Keep an accurate record of the amount of waste added.
Causality: Using compatible containers is crucial because halogenated compounds can slowly degrade to produce acidic byproducts, which can corrode metal containers.[9] Proper labeling is a legal requirement and ensures that waste handlers know the contents, preventing dangerous reactions from accidental mixing.[3]
Step 3: Waste Accumulation and Storage
Action:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13] This should be a secondary containment bin (e.g., a plastic tub) located at or near the point of generation.
-
Keep the waste container closed at all times except when actively adding waste.[12][13] A funnel left in the opening is not considered a closed container.[3]
-
Store the container away from incompatible materials, particularly strong bases and oxidizing agents.[9]
Causality: The SAA system is a regulatory requirement designed to safely manage hazardous waste at its source. Secondary containment captures any potential leaks, while keeping the container closed minimizes the release of vapors and prevents spills.[13]
Step 4: Request for Disposal
Action: Once the waste container is full or you have no further use for the chemical, arrange for its disposal. Contact your institution's EH&S department to schedule a pickup from your laboratory.[11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear, pre-defined response plan is essential.
Small Spill Cleanup (Solid)
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is inside one.[12]
-
Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][10] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated halogenated waste container.[14]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S office.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
In all cases of exposure, seek immediate medical attention after providing first aid and provide the Safety Data Sheet (SDS) to the medical personnel. [4]
Disposal of Empty Containers
An empty container that previously held 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride is not regular trash.
Action:
-
Empty the container as much as possible, placing the residue into the halogenated waste stream.[11]
-
Triple rinse the container with a suitable solvent (e.g., water or ethanol).[11]
-
Collect the rinsate from all three rinses and dispose of it as halogenated hazardous waste.[11]
-
After triple rinsing, completely deface or remove the original label.[3]
-
The clean, unlabeled container can now be disposed of in the regular trash or recycled, according to your institution's policy.[11]
Causality: Trace amounts of chemicals can still pose a hazard. Triple rinsing is a standard procedure to ensure that a container is decontaminated and safe for disposal, protecting custodial staff and the environment.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride from identification to final disposal.
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- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
